Dasantafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJYGWGQCPDYSL-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205480 | |
| Record name | Dasantafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569351-91-3 | |
| Record name | Dasantafil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569351913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasantafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DASANTAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P711MI2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Mechanism of Action of Phosphodiesterase Type 5A (PDE5A) Inhibitors
Disclaimer: The initial query for "Dasantafil" did not yield specific results for a compound with that name. It is presumed that this may be a typographical error. This guide will therefore focus on the well-established mechanism of action of approved Phosphodiesterase Type 5A (PDE5A) inhibitors, using sildenafil as a primary example, with comparative data from other inhibitors like vardenafil and tadalafil where available. This information is intended for researchers, scientists, and drug development professionals.
Introduction to PDE5A and its Role in Signal Transduction
Phosphodiesterase type 5A (PDE5A) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It plays a critical role in regulating intracellular levels of cGMP by catalyzing its hydrolysis to 5'-guanosine monophosphate (5'-GMP).[1][2] The NO/cGMP pathway is fundamental to many physiological processes, most notably the relaxation of smooth muscle.[3][4][5]
In the context of erectile function, sexual stimulation triggers the release of NO from nerve terminals and endothelial cells within the corpus cavernosum of the penis.[5][6] NO then activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[5] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to smooth muscle relaxation, increased blood flow, and penile erection.[6] PDE5A specifically hydrolyzes cGMP, thus acting as a negative regulator of this pathway.[5]
Mechanism of Action of PDE5A Inhibitors
PDE5A inhibitors are competitive inhibitors that bind to the active site of the PDE5A enzyme.[5] Structurally, these inhibitors mimic the cGMP substrate, allowing them to bind with high affinity to the catalytic domain of PDE5A.[5] By occupying the active site, they prevent the hydrolysis of cGMP to 5'-GMP.[5] This inhibition leads to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum when NO is released during sexual stimulation.[5][6] The elevated cGMP levels amplify the downstream signaling cascade, resulting in enhanced and prolonged smooth muscle relaxation and, consequently, an improved erectile response.[5] It is crucial to note that PDE5A inhibitors do not have a direct effect on smooth muscle relaxation and require sexual stimulation to be effective, as this is the trigger for NO release.[6][7]
The PDE5A gene can produce three splice variants: PDE5A1, PDE5A2, and PDE5A3.[3][4] These isoforms differ in their N-terminal region but share similar catalytic activities.[3][4] However, some studies suggest that PDE5A1 may be more resistant to inhibition by compounds like sildenafil compared to PDE5A2 and PDE5A3.[3][4]
Quantitative Data: Potency and Selectivity
The efficacy and side-effect profile of PDE5A inhibitors are determined by their potency against PDE5A and their selectivity over other phosphodiesterase isozymes. The following table summarizes the in vitro inhibitory activity (IC50 values) of sildenafil, vardenafil, and tadalafil against various PDE isozymes. A lower IC50 value indicates greater potency.
| PDE Isozyme | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Primary Tissue Location/Function of Isozyme |
| PDE5 (cGMP) | 6.6 | 0.7 | - | Corpus cavernosum, pulmonary vasculature, platelets |
| PDE1 (cAMP/cGMP) | - | 180 | >1000 | Brain, myocardium, vascular smooth muscle |
| PDE2 (cAMP/cGMP) | >1000 | >1000 | - | - |
| PDE3 (cAMP/cGMP) | >1000 | >1000 | - | Cardiovascular tissue, platelets |
| PDE4 (cAMP) | >1000 | >1000 | - | Inflammatory cells |
| PDE6 (cGMP) | - | 11 | >1000 | Retinal photoreceptors |
| PDE11 (cAMP/cGMP) | - | - | Potent Inhibition | Skeletal muscle, prostate, testis, heart |
Data compiled from multiple sources.[8][9][10] Note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Selectivity Ratios:
-
Vardenafil: Relative to PDE5, the IC50 ratio for PDE1 is 257 and for PDE6 is 16.[9]
-
Sildenafil: The IC50 ratio for PDE1 relative to PDE5 is 60, and for PDE6 it is 7.4.[9]
-
Tadalafil: Highly selective for PDE5, with minimal inhibition of PDE1 and PDE6, but it does inhibit PDE11.[8][10]
Non-selectivity for other PDE isozymes can lead to side effects. For instance, inhibition of PDE6 in the retina can cause transient visual disturbances, while inhibition of PDE1 may result in vasodilation and tachycardia.[10]
Experimental Protocols
a) Purification of PDE5A
A common method for obtaining PDE5A for in vitro assays involves expressing the catalytic domain of human PDE5A1 in an E. coli expression system.
-
Gene Amplification and Cloning: The coding region for the amino acids of the PDE5A1 catalytic domain (e.g., amino acids 535-860) is amplified by PCR.[11]
-
Vector Insertion: The amplified PCR product is subcloned into an expression vector, such as pET15b, to create a plasmid (e.g., pET-PDE5A1).[11]
-
Bacterial Transformation: The resulting plasmid is transformed into a suitable E. coli strain, like BL21 (CodonPlus), for protein overexpression.[11]
-
Protein Expression and Purification: The transformed E. coli are cultured, and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside). The cells are then harvested, lysed, and the recombinant PDE5A protein is purified using affinity chromatography.
b) In Vitro PDE Inhibition Assay
The inhibitory activity of a compound against PDE5A is typically determined by measuring its effect on the hydrolysis of radiolabeled cGMP.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), magnesium chloride (10 mM MgCl2), a reducing agent (0.5 mM DTT), and radiolabeled cGMP (e.g., ³H-cGMP).[11]
-
Incubation: The purified PDE5A1 enzyme is incubated with the reaction mixture in the presence of various concentrations of the inhibitor compound. The reaction is typically carried out at room temperature for a set period (e.g., 15 minutes).[11]
-
Reaction Termination: The enzymatic reaction is stopped by adding a solution that will precipitate the product, such as a mixture of zinc sulfate (0.2 M ZnSO4) and barium hydroxide (0.2 M Ba(OH)2).[11] This causes the precipitation of the product, ³H-GMP, as barium sulfate.[11]
-
Quantification: The amount of hydrolyzed ³H-GMP is determined by scintillation counting of the precipitate.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in cGMP hydrolysis (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Signaling pathway of PDE5A inhibition.
Caption: Experimental workflow for PDE5A inhibition assay.
References
- 1. What's the latest update on the ongoing clinical trials related to PDE5A? [synapse.patsnap.com]
- 2. PDE5A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dasantafil
Disclaimer: The compound "Dasantafil" appears to be a hypothetical agent, as no scientific literature or clinical data is available under this name. To fulfill the user's request for a comprehensive technical guide, this document will use Sildenafil, a well-characterized drug for erectile dysfunction and pulmonary arterial hypertension, as a representative phosphodiesterase type 5 (PDE5) inhibitor. The data, protocols, and pathways presented here are for Sildenafil and serve as a structural and content template for what a guide on "this compound" would entail.
Introduction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). By preventing the degradation of cGMP, Sildenafil enhances the effects of nitric oxide (NO), a key mediator of vasodilation. This mechanism of action forms the basis of its therapeutic use in conditions characterized by impaired NO/cGMP signaling.
Pharmacokinetics
The pharmacokinetic profile of Sildenafil describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the optimal dosing regimen and understanding potential drug interactions.
Absorption
Sildenafil is rapidly absorbed following oral administration. Maximum plasma concentrations are typically reached within 30 to 120 minutes (median 60 minutes) in the fasted state. When administered with a high-fat meal, the rate of absorption is reduced, with a mean delay in Tmax of 60 minutes and a mean reduction in Cmax of 29%. The absolute bioavailability is approximately 41%.
Distribution
Sildenafil and its major circulating N-desmethyl metabolite are approximately 96% bound to plasma proteins. This high degree of protein binding is independent of total drug concentrations. The mean steady-state volume of distribution (Vd) for Sildenafil is 105 L, indicating extensive tissue distribution.
Metabolism
Sildenafil is cleared predominantly by the hepatic microsomal isoenzymes CYP3A4 (major route) and CYP2C9 (minor route). The primary metabolic pathway is N-demethylation, resulting in the major circulating metabolite, UK-103,320. This metabolite has a PDE5 inhibitory profile similar to Sildenafil but is approximately 50% as potent.
Excretion
After oral administration, Sildenafil is excreted as metabolites predominantly in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose). The terminal half-life of Sildenafil is approximately 3 to 5 hours.
Table 1: Summary of Key Pharmacokinetic Parameters for Sildenafil
| Parameter | Value |
| Tmax (median) | 60 minutes (fasted) |
| Cmax (mean reduction with high-fat meal) | 29% |
| Absolute Bioavailability | ~41% |
| Protein Binding | ~96% |
| Volume of Distribution (Vd) | 105 L |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 |
| Route of Excretion | Feces (~80%), Urine (~13%) |
| Terminal Half-life | 3-5 hours |
Pharmacodynamics
The pharmacodynamic effects of Sildenafil are directly related to its inhibition of the PDE5 enzyme.
Mechanism of Action
Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP produces smooth muscle relaxation in the corpus cavernosum, allowing for the inflow of blood and subsequent erection. Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby enhancing the erectile response to sexual stimulation.
An In-depth Technical Guide to the Discovery and Initial Development of Vericiguat by Merck
Disclaimer: Initial searches for a compound named "Dasantafil" developed by Merck did not yield any results linking the two. "this compound" has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor found as an adulterant in a dietary supplement[1][2]. This guide will instead focus on the discovery and initial development of Vericiguat , a significant cardiovascular drug co-developed by Merck, which acts on a related signaling pathway.
This technical guide provides a comprehensive overview of the core scientific and clinical development of Vericiguat, a first-in-class soluble guanylate cyclase (sGC) stimulator. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Vericiguat
Vericiguat (formerly MK-1242) is an oral soluble guanylate cyclase (sGC) stimulator developed through a collaboration between Merck and Bayer[3][4]. It is approved for the treatment of symptomatic chronic heart failure in adult patients with reduced ejection fraction (HFrEF) who are stabilized after a recent decompensation event[3][5]. Heart failure is often associated with impaired nitric oxide (NO) synthesis and decreased sGC activity, leading to myocardial and vascular dysfunction[3]. Vericiguat addresses this pathophysiology by directly stimulating sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a key role in regulating vascular tone and cardiac contractility[3][6].
Mechanism of Action: The NO-sGC-cGMP Pathway
Vericiguat's mechanism of action centers on the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for cardiovascular homeostasis.
In states of cardiovascular health, endothelial NO synthase (eNOS) produces NO, which diffuses into vascular smooth muscle cells. There, NO binds to the heme group of sGC, activating the enzyme to convert guanosine-5'-triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation (vasodilation) and anti-proliferative, anti-remodeling effects[7].
In heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and a state of sGC insensitivity to NO. This impairs the downstream signaling cascade, contributing to the pathophysiology of the disease[1][6].
Vericiguat has a dual mechanism of action:
-
Direct sGC Stimulation: It stimulates sGC independently of NO, restoring cGMP production even when NO levels are low[8].
-
Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response to the available NO[5][9].
By augmenting intracellular cGMP levels, Vericiguat leads to vasodilation, and improvements in cardiac contractility and remodeling[2][3].
Preclinical and Phase I Development
The development of Vericiguat stemmed from the optimization of earlier sGC stimulators like Riociguat. The goal was to create a compound with a longer half-life suitable for once-daily dosing in chronic heart failure[10]. Preclinical studies in animal models of heart failure and hypertension demonstrated Vericiguat's ability to lower blood pressure and exert anti-remodeling, anti-proliferative, and anti-fibrotic effects[7].
Phase I studies in healthy volunteers established the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of Vericiguat. These studies confirmed that administration with food improves bioavailability and reduces pharmacokinetic variability[2][8]. The drug is primarily metabolized through glucuronidation via UGT1A9 and UGT1A1, with cytochrome P450-mediated metabolism being a minor pathway (<5%)[6][11].
| Pharmacokinetic Parameter | Value / Description | Source |
| Bioavailability | ~93% when taken with food. | [11] |
| Time to Max. Concentration (Tmax) | ~4 hours (fed condition). | [8] |
| Plasma Protein Binding | ~98% (primarily to albumin). | [11] |
| Volume of Distribution (Vd) | ~44 Liters. | [11] |
| Metabolism | Primarily by UGT1A9 and UGT1A1 to an inactive N-glucuronide metabolite. | [6][11] |
| Excretion | Balanced between urine and feces. | [2] |
Clinical Development: Key Phase II and III Trials
The efficacy and safety of Vericiguat in patients with heart failure with reduced ejection fraction (HFrEF) were primarily established in the SOCRATES-REDUCED (Phase II) and VICTORIA (Phase III) trials.
Experimental Protocol: SOCRATES-REDUCED (Phase II)
The SOCRATES-REDUCED trial was a randomized, placebo-controlled, dose-finding study designed to evaluate the safety, tolerability, and pharmacodynamic effects of Vericiguat in HFrEF patients.
-
Objective: To determine the optimal dose of Vericiguat and assess its effect on the biomarker N-terminal pro–B-type natriuretic peptide (NT-proBNP).
-
Patient Population: 456 patients with chronic HFrEF (LVEF < 45%) who were clinically stable[12].
-
Intervention: Patients were randomized to one of four doses of Vericiguat (1.25 mg, 2.5 mg, 5 mg, and 10 mg once daily) or placebo for 12 weeks[2].
-
Primary Endpoint: The primary endpoint was the change from baseline in log-transformed NT-proBNP levels at 12 weeks[2].
-
Results: The trial did not meet its primary endpoint of a significant reduction in NT-proBNP levels for the pooled Vericiguat groups versus placebo (p=0.15)[2]. However, dose- and exposure-dependent decreases in NT-proBNP were observed, and the 10 mg dose was associated with an improvement in LVEF without causing significant hypotension[2][6]. The trial established the 10 mg target dose for subsequent Phase III investigation.
Experimental Protocol: VICTORIA (Phase III)
The VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Vericiguat in high-risk HFrEF patients.
-
Objective: To determine if Vericiguat is superior to placebo in reducing the risk of cardiovascular death or first heart failure hospitalization.
-
Patient Population: 5,050 patients with chronic HFrEF (LVEF < 45%) with a recent worsening heart failure event (defined as hospitalization within 6 months or need for outpatient IV diuretics within 3 months)[13][14].
-
Intervention: Patients were randomized 1:1 to receive either Vericiguat (starting at 2.5 mg daily, titrated up to a target dose of 10 mg daily) or a matching placebo, in addition to standard-of-care heart failure therapies[13][15].
-
Primary Endpoint: A composite of time to first event of cardiovascular death or hospitalization for heart failure[13].
-
Key Secondary Endpoints: Components of the primary endpoint, time to all-cause mortality, and total heart failure hospitalizations[16][17].
Key Clinical Data from the VICTORIA Trial
The VICTORIA trial demonstrated that Vericiguat was superior to placebo in reducing the primary composite endpoint.
| Efficacy Endpoint | Vericiguat (n=2,526) | Placebo (n=2,524) | Hazard Ratio (95% CI) | P-value | Source |
| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82 - 0.98) | 0.02 | [17] |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81 - 1.06) | - | [17] |
| First HF Hospitalization | 27.4% | 29.6% | 0.90 (0.81 - 1.00) | - | [17] |
| All-Cause Mortality | 20.3% | 21.2% | - | 0.38 | [16] |
The results showed a 4.2% absolute risk reduction in the primary endpoint over a median of 10.8 months, with a number needed to treat of 24[2].
| Safety Endpoint | Vericiguat (n=2,514) | Placebo (n=2,510) | P-value | Source |
| Any Serious Adverse Event | 32.8% | 34.8% | - | [16] |
| Symptomatic Hypotension | 9.1% | 7.9% | 0.12 | [17] |
| Syncope | 4.0% | 3.5% | 0.30 | [17] |
| Anemia | 7.6% | 5.7% | - | [1] |
Vericiguat was generally well-tolerated, with no significant increases in symptomatic hypotension or syncope compared to placebo[17]. There was a higher incidence of anemia in the Vericiguat group[1].
Conclusion
The development of Vericiguat by Merck and Bayer represents a significant advancement in the management of high-risk chronic heart failure. By targeting a key pathophysiological pathway—the impaired NO-sGC-cGMP signaling cascade—Vericiguat offers a novel therapeutic option for patients with HFrEF following a worsening event. Its journey from a second-generation sGC stimulator to a clinically proven therapy, validated by the robust VICTORIA trial, underscores a successful drug development program addressing a critical unmet need in cardiovascular medicine.
References
- 1. thecvc.ca [thecvc.ca]
- 2. Vericiguat: The Fifth Harmony of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. Vericiguat: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbcfconference.com [mbcfconference.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. merckconnect.com [merckconnect.com]
- 15. A Study of Vericiguat (MK-1242) in Participants With Chronic Heart Failure With Reduced Ejection Fraction (HFrEF) (MK-1242-035) [ctv.veeva.com]
- 16. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 17. researchgate.net [researchgate.net]
Dasantafil: A Technical Analysis of a Discontinued Phosphodiesterase-5 Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Dasantafil, a discontinued phosphodiesterase-5 (PDE5) inhibitor, is exceptionally scarce. This document synthesizes the known information about this compound and leverages data from other well-characterized PDE5 inhibitors to provide a comprehensive technical guide. All quantitative data, experimental protocols, and signaling pathways presented herein are representative of the PDE5 inhibitor class and should not be considered as specific data for this compound unless explicitly stated.
Executive Summary
This compound is a phosphodiesterase-5 (PDE5) inhibitor with a unique xanthine-based chemical structure, initially developed by Merck Sharp & Dohme Corp.[1]. The global research and development of this compound have been officially discontinued, and the compound has since been identified as an adulterant in dietary supplements[1]. While specific clinical, pharmacokinetic, and pharmacodynamic data for this compound are not available in the public domain, its classification as a PDE5 inhibitor allows for a thorough understanding of its expected mechanism of action and potential physiological effects based on the well-established characteristics of this drug class. This guide provides an in-depth overview of the core scientific principles relevant to a compound like this compound, including the underlying signaling pathways, typical experimental methodologies for evaluation, and comparative data from approved PDE5 inhibitors.
Introduction to this compound
This compound, with the chemical formula C₂₂H₂₈N₅O₅Br, is distinguished by its unique xanthine-based scaffold, setting it apart structurally from other common PDE5 inhibitors like sildenafil, tadalafil, and vardenafil[1]. Its development was halted for reasons that have not been publicly disclosed. The discovery of this compound as an undeclared ingredient in a pressed candy dietary supplement at a concentration of 9.31 mg/g highlights the ongoing issue of adulteration in the supplement industry and the need for robust analytical detection methods[1].
The Phosphodiesterase-5 (PDE5) Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is crucial for smooth muscle relaxation and vasodilation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[2][3].
Upon sexual stimulation, parasympathetic neurons release nitric oxide, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, resulting in an erection[3][4].
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum[5]. This compound, as a PDE5 inhibitor, would competitively bind to the catalytic site of PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilatory effects of nitric oxide[2][5].
Pharmacological Profile: A Comparative Overview
In the absence of specific data for this compound, this section presents a comparative summary of the pharmacokinetic and pharmacodynamic properties of approved PDE5 inhibitors. It is plausible that this compound would exhibit characteristics within these ranges.
Pharmacokinetics
The pharmacokinetic profile of a PDE5 inhibitor dictates its onset and duration of action, as well as its dosing regimen[6][7][8]. Key parameters include the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), and elimination half-life (t1/2)[7].
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Tmax (hours) | ~1 | ~2 | ~0.9 | ~0.5-0.75 |
| t1/2 (hours) | 3-5 | ~17.5 | 4-5 | ~5 |
| Bioavailability (%) | ~40 | Not specified | ~15 | Not specified |
| Effect of Food | Delayed absorption with a high-fat meal | No significant effect | Delayed absorption with a high-fat meal | Delayed absorption with a high-fat meal |
Table 1: Comparative Pharmacokinetics of Selected PDE5 Inhibitors. Data compiled from multiple sources[2][9][10]. Note that specific values can vary between studies.
Pharmacodynamics
The pharmacodynamic properties of PDE5 inhibitors are defined by their potency (IC50) and selectivity for the PDE5 enzyme over other PDE isoforms. High selectivity for PDE5 is crucial for minimizing off-target side effects[7]. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia[3].
| PDE Isoform | Sildenafil (IC50, nM) | Tadalafil (IC50, nM) | Vardenafil (IC50, nM) |
| PDE5 | 3.5 | 5 | 0.7 |
| PDE6 | 35 | >10,000 | 11 |
| PDE11 | 7,600 | 200 | >10,000 |
Table 2: In Vitro Potency and Selectivity of Selected PDE5 Inhibitors. IC50 values represent the concentration required for 50% inhibition. Lower values indicate higher potency. Data is illustrative and compiled from various pharmacological studies.
Experimental Protocols for PDE5 Inhibitor Evaluation
The development and characterization of a novel PDE5 inhibitor like this compound would involve a series of standardized in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency (IC50) and selectivity of the compound against PDE5 and other PDE isoforms.
Methodology:
-
Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains a buffered solution with the PDE enzyme, a known concentration of the inhibitor (e.g., this compound), and the substrate (cGMP).
-
Incubation: The reaction is incubated at 37°C for a specified period to allow for enzymatic hydrolysis of cGMP.
-
Detection: The amount of remaining cGMP or the product (5'-GMP) is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy Studies (Animal Models)
Objective: To assess the pro-erectile effect of the compound in a relevant animal model.
Methodology:
-
Animal Model: Typically, conscious, male rats or rabbits are used.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another relevant route at various doses. A vehicle control group and a positive control group (e.g., sildenafil) are included.
-
Cavernous Nerve Stimulation: After a predetermined time to allow for drug absorption, the cavernous nerve is electrically stimulated to induce an erection.
-
Measurement: The primary endpoint is the measurement of intracavernosal pressure (ICP) relative to mean arterial pressure (MAP). The ratio of ICP/MAP is a quantitative measure of erectile function.
-
Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) of the compound.
Clinical Trial Design for PDE5 Inhibitors
Although this compound did not complete clinical development, a typical clinical trial program for a new PDE5 inhibitor would follow a standard phased approach.
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Dose-ranging studies in patients with erectile dysfunction (ED) to determine the optimal dose and gather preliminary efficacy data.
-
Phase III: Large, randomized, double-blind, placebo-controlled trials in a broad population of men with ED to confirm efficacy and safety[11].
Key Efficacy Endpoints in ED Trials:
-
International Index of Erectile Function (IIEF): A validated, multi-domain patient-reported outcome questionnaire.
-
Sexual Encounter Profile (SEP) questions: Patient diaries that assess the ability to achieve and maintain an erection sufficient for sexual intercourse.
-
Global Assessment Question (GAQ): A single question asking if the treatment has improved erections.
Conclusion
This compound represents an intriguing but ultimately undeveloped molecule within the PDE5 inhibitor class. Its unique xanthine-based structure suggests that it may have possessed a distinct pharmacological profile. However, due to its discontinued status, a full scientific assessment is not possible. By understanding the established mechanisms, pharmacokinetic and pharmacodynamic properties, and evaluation methodologies for the broader class of PDE5 inhibitors, researchers can appreciate the scientific context in which this compound was developed and the likely reasons for its initial investigation as a therapeutic agent. The continued illicit use of such uncharacterized compounds in dietary supplements underscores the importance of ongoing regulatory vigilance and the development of advanced analytical techniques.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, placebo-controlled, parallel study to assess the efficacy and safety of once-a-day tadalafil in men with erectile dysfunction who are naïve to PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasantafil (SCH 446132) is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Initially developed by Merck Sharp & Dohme Corp., the clinical development of this compound was discontinued, with its highest attained phase being Phase 2 clinical trials.[3] Recently, this compound has been identified as an undeclared adulterant in a pressed candy dietary supplement, bringing renewed attention to this compound.[3] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties and the general mechanism of action of PDE5 inhibitors. Due to the discontinuation of its development, publicly available primary research articles with detailed experimental protocols and extensive quantitative data on this compound are scarce. Therefore, this guide leverages information on the broader class of PDE5 inhibitors to illustrate its likely biological function.
Chemical and Physical Properties
While specific experimental data for this compound is limited, its basic chemical and physical properties have been cataloged.
| Property | Value | Source |
| Molecular Formula | C22H28BrN5O5 | [4] |
| IUPAC Name | 7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione | [4] |
| CAS Registry Number | 569351-91-3 | [4] |
| Molecular Weight | 522.4 g/mol | [4] |
Mechanism of Action: PDE5 Inhibition
As a PDE5 inhibitor, this compound is presumed to exert its therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][5] This pathway is crucial for smooth muscle relaxation and vasodilation.
In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6] This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[5]
PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signaling cascade.[1] By inhibiting PDE5, this compound would prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[2][5]
A similar mechanism of action in the pulmonary vasculature, where PDE5 is also expressed, leads to vasodilation and is the basis for using PDE5 inhibitors to treat pulmonary arterial hypertension.[1][6]
Signaling Pathway Diagram
Caption: General signaling pathway of PDE5 inhibition.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the public domain. However, researchers can refer to established methodologies for evaluating other PDE5 inhibitors. These generally include:
-
In vitro enzyme inhibition assays: To determine the inhibitory potency (e.g., IC50) of the compound against purified PDE5 enzyme.
-
Cell-based assays: To assess the effect of the compound on cGMP levels in cultured smooth muscle cells.
-
Ex vivo tissue bath studies: To measure the relaxation of isolated corpus cavernosum or pulmonary artery tissue strips in response to the compound.
-
In vivo animal models: To evaluate the efficacy of the compound in animal models of erectile dysfunction or pulmonary hypertension.
Quantitative Data
Due to the lack of primary research articles, a comprehensive table of quantitative data for this compound cannot be provided. A recent study identified this compound as an adulterant in a pressed candy dietary supplement and reported its quantification.[3]
| Parameter | Value | Source |
| Concentration in Adulterated Product | 9.31 mg/g | [3] |
Logical Workflow for PDE5 Inhibitor Evaluation
The development and evaluation of a novel PDE5 inhibitor like this compound would typically follow a structured workflow, from initial discovery to preclinical and clinical assessment.
Caption: A typical drug development workflow for a PDE5 inhibitor.
Conclusion
This compound (SCH 446132) is a PDE5 inhibitor whose clinical development was halted at Phase 2. While detailed primary research data is not publicly available, its mechanism of action is presumed to be consistent with other drugs in its class, involving the potentiation of the NO/cGMP signaling pathway. The recent discovery of this compound as a supplement adulterant underscores the need for continued vigilance and analytical method development to detect undeclared pharmaceutical ingredients in consumer products. Future research, should it become available, will be necessary to fully elucidate the specific pharmacological profile of this compound.
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | C22H28BrN5O5 | CID 9871410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL
A Note on the Analyzed Compound: The initial request specified "Dasantafil," which is not a recognized pharmaceutical agent. Based on the query's focus on targets beyond a primary mechanism (in this case, PDE5 was mentioned, likely as an analogy), and the phonetic similarity, this guide has been prepared on the well-documented multi-kinase inhibitor, Dasatinib . Dasatinib's primary targets are BCR-ABL and SRC family kinases, and this document explores its activity against a wider array of therapeutically relevant kinases.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of Dasatinib's molecular targets beyond its primary indications in leukemia. We will delve into its inhibitory profile, the experimental methodologies used to elucidate these targets, and the signaling pathways implicated, offering a comprehensive resource for exploring its broader therapeutic potential.
Introduction to Dasatinib's Mechanism of Action
Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its efficacy stems from its ability to inhibit the BCR-ABL fusion protein, the hallmark of these malignancies.[2][3] Unlike its predecessor imatinib, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance.[3]
However, the clinical activity and side-effect profile of Dasatinib are dictated by its broad kinase selectivity. It potently inhibits a range of other kinases, which are now being explored as therapeutic targets in their own right for various pathologies, from solid tumors to age-related diseases. This guide focuses on these "off-target" or, more accurately, secondary therapeutic targets.
Quantitative Analysis of Dasatinib's Kinase Inhibition Profile
The polypharmacology of Dasatinib has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the inhibitory concentrations (IC50) of Dasatinib against a panel of key kinase targets, providing a quantitative basis for understanding its therapeutic window and potential applications beyond CML.
Table 1: Dasatinib IC50 Values for Primary and Secondary Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| BCR-ABL | <1 - 3 | Kinase Assay | [4] |
| SRC | 0.5 - 2.8 | Kinase Assay | [5][6] |
| LYN | 0.2 - 1.1 | Kinase Assay | [4] |
| YES | <1 | Kinase Assay | [7] |
| FYN | <1 | Kinase Assay | [7] |
| c-KIT | 1 - 10 | Cell-based Assay | [8] |
| PDGFRβ | <30 | Kinase Assay | [5] |
| EphA2 | <30 | Kinase Assay | [5] |
| DDR1 | Potent Binder | Chemical Proteomics | [9][10] |
| BTK | Potent Binder | Chemical Proteomics | [11] |
| TEC | Potent Binder | Chemical Proteomics | [12] |
| FAK | 0.2 | Enzyme Assay | [5] |
Table 2: Dasatinib IC50 Values in Selected Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| M-07e (SCF-stimulated) | Megakaryoblastic Leukemia | 5 - 10 | Proliferation Assay | [8] |
| Lox-IMVI | Melanoma | ~100 | Proliferation Assay | [5] |
| SaOS-2 | Osteosarcoma | 3 - 68 (p-Src Inhibition) | Western Blot | [1] |
| K562 | Chronic Myeloid Leukemia | 8 | Kinase Assay | [9] |
Key Therapeutic Targets and Signaling Pathways Beyond BCR-ABL
Dasatinib's broad inhibitory profile opens up therapeutic possibilities in numerous areas. Here, we detail some of the most promising targets and their associated signaling pathways.
SRC Family Kinases (SFKs)
Dasatinib is a highly potent inhibitor of SFKs, including SRC, LYN, LCK, YES, and FYN.[3][5] SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. They regulate fundamental cellular processes such as proliferation, survival, migration, and invasion.
-
Oncogenic Signaling: In many solid tumors, SRC is overexpressed or constitutively active, contributing to metastasis and therapeutic resistance. By inhibiting SRC, Dasatinib can disrupt these pathways. For example, in melanoma and sarcoma cell lines, Dasatinib inhibits SRC phosphorylation, leading to reduced cell migration and invasion.[1][5]
-
Immune Modulation: SFKs like LCK are critical for T-cell receptor signaling. Dasatinib's inhibition of LCK can potently suppress T-cell activation and proliferation, with IC50 values in the low nanomolar range.[6] This suggests potential applications in autoimmune diseases or transplantation, although it also explains some of the immunosuppressive side effects observed in leukemia patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]
- 3. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of Dasatinib plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular and Molecular Landscape of Dasantafil: A Technical Guide
Disclaimer: Dasantafil is a novel phosphodiesterase-5 (PDE-5) inhibitor with limited publicly available research. This guide synthesizes the known information about this compound and extrapolates its likely cellular and molecular effects based on the well-established mechanism of action of the PDE-5 inhibitor drug class. The detailed data and experimental protocols are derived from studies on analogous compounds such as sildenafil and tadalafil.
Introduction
This compound has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor.[1][2] It was discovered as an undeclared ingredient in a dietary supplement and structurally characterized as C₂₂H₂₈N₅O₅Br.[1][2] As a member of the PDE-5 inhibitor class, this compound is expected to share a common mechanism of action with well-known drugs like sildenafil and tadalafil, which are used in the management of erectile dysfunction and pulmonary arterial hypertension.[3][4] This technical guide provides an in-depth overview of the anticipated cellular and molecular effects of this compound exposure, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: The NO/cGMP Signaling Pathway
The primary molecular target of this compound is the phosphodiesterase type 5 (PDE-5) enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[5] By inhibiting PDE-5, this compound leads to an accumulation of intracellular cGMP, thereby potentiating its downstream effects.[5]
The canonical signaling pathway influenced by PDE-5 inhibitors is the Nitric Oxide (NO)/cGMP pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation.[4][5]
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms that could contribute to prolonged effectiveness of PDE5 inhibitors to improve erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Dasantafil
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and quantification of Dasantafil, a phosphodiesterase-5 (PDE-5) inhibitor, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound has been identified as an adulterant in dietary supplements and possesses a unique xanthine-based scaffold.[1]
Introduction
This compound is a potent phosphodiesterase-5 (PDE-5) inhibitor with a molecular formula of C₂₂H₂₈BrN₅O₅.[1] As a PDE-5 inhibitor, this compound functions by blocking the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to the accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its use in treating erectile dysfunction. The illicit adulteration of dietary supplements with undeclared PDE-5 inhibitors like this compound poses a significant health risk to consumers. Therefore, a reliable analytical method for its detection and quantification is crucial for regulatory monitoring and quality control.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate, identify, and quantify this compound in various sample matrices. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for pH adjustment)
-
Sample matrix (e.g., dietary supplement, bulk powder)
Instrumentation and Chromatographic Conditions
The following HPLC conditions are a representative method based on the analysis of similar xanthine-based PDE-5 inhibitors and may require optimization for specific instrumentation and sample matrices.
| Parameter | Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 10mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 290 nm |
Experimental Protocols
5.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
5.2. Sample Preparation
The following is a general procedure for a solid dietary supplement and should be adapted based on the specific sample matrix.
-
Homogenization: Grind the sample (e.g., pressed candy) to a fine powder.
-
Extraction: Accurately weigh a portion of the homogenized sample (e.g., 100 mg) into a centrifuge tube. Add 10 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the amount of this compound in the original sample using the following formula:
Amount (mg/g) = (Concentration from curve (µg/mL) x Dilution factor x Volume of extract (mL)) / (Weight of sample (mg))
A study has reported the quantification of this compound in a pressed candy dietary supplement at a content of 9.31 mg/g.[1]
Method Validation Parameters (Template)
For regulatory purposes, the analytical method should be validated according to ICH guidelines. The following table provides a template for recording validation data.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Linearity (R²) | ≥ 0.995 | |
| Range (µg/mL) | - | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | ≤ 2% | |
| Specificity | No interference at retention time |
Visualizations
8.1. Experimental Workflow
Caption: Experimental workflow for this compound detection.
8.2. PDE-5 Inhibitor Signaling Pathway
Caption: PDE-5 inhibitor mechanism of action.
References
Application Note: Quantitative Analysis of Dasantafil in Dietary Supplements by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Dasantafil, a novel phosphodiesterase-5 (PDE-5) inhibitor, in dietary supplement matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has been identified as an undeclared adulterant in products marketed for male sexual enhancement[1][2]. The accurate quantification of such substances is crucial for regulatory monitoring and ensuring consumer safety. The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering high selectivity and sensitivity for the detection of this compound.
Introduction
Phosphodiesterase type 5 (PDE-5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are prescribed for the treatment of erectile dysfunction. However, there is a growing concern regarding the illegal adulteration of dietary supplements with these synthetic compounds and their analogues[3][4]. This compound is a recently identified xanthine-based PDE-5 inhibitor found in a pressed candy dietary supplement[1]. Its structural dissimilarity to conventional PDE-5 inhibitors necessitates the development of specific analytical methods for its detection and quantification[1].
LC-MS/MS is a powerful analytical technique for identifying and quantifying trace levels of compounds in complex matrices due to its high sensitivity and selectivity[5][6][7]. This application note presents a detailed protocol for the quantification of this compound in supplement samples, adaptable for various formulations.
Signaling Pathway of PDE-5 Inhibitors
This compound, as a PDE-5 inhibitor, acts on the cyclic guanosine monophosphate (cGMP) signaling pathway. In the presence of nitric oxide (NO), guanylate cyclase is activated, leading to an increase in cGMP levels. This causes smooth muscle relaxation and increased blood flow. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound leads to elevated cGMP levels, thereby enhancing the physiological response to sexual stimulation[3][8].
Caption: Mechanism of action of this compound as a PDE-5 inhibitor.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of this compound in dietary supplements.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Sildenafil-d8)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Syringe filters (0.22 µm)
-
Solid Phase Extraction (SPE) cartridges (if required for complex matrices)
Sample Preparation
A simple and efficient extraction method is crucial for accurate quantification.
-
Homogenization: Grind the supplement tablet or empty the capsule content and homogenize the powder to ensure a representative sample.
-
Extraction:
-
Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 10 minutes, followed by sonication for 30 minutes at room temperature[4].
-
-
Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes[4].
-
Dilution and Filtration:
For more complex matrices, a solid-phase extraction (SPE) cleanup step may be incorporated to remove interferences.
Caption: Workflow for supplement sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) System
| Parameter | Condition |
| Column | C18 reverse-phased column (e.g., 150 mm × 2.0 mm, 3.0 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate with 0.1% formic acid[5][10] |
| Mobile Phase B | Acetonitrile[5][10] |
| Flow Rate | 0.2 - 0.4 mL/min[4][10] |
| Column Temperature | 30 - 50 °C[4][5] |
| Injection Volume | 1 - 5 µL[5][11] |
| Gradient Elution | Optimized to separate this compound from matrix components. |
Tandem Mass Spectrometry (MS/MS) System
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound (C₂₂H₂₈BrN₅O₅, exact mass to be determined)[1] |
| Product Ions (m/z) | At least two characteristic product ions for confirmation and quantification. |
| Collision Energy | Optimized for each transition. |
| Dwell Time | Optimized for the number of MRM transitions. |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound and the IS.
-
Linearity and Range: A calibration curve should be constructed using at least five non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of this compound in the matrix under various storage and handling conditions.
Data Presentation
The quantitative results from the analysis of a pressed candy dietary supplement are summarized below.
| Sample ID | Analyte | Concentration (mg/g) |
| Pressed Candy Supplement | This compound | 9.31[1] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in dietary supplements. The protocol, from sample preparation to instrumental analysis, is designed to be robust and can be adapted for various supplement matrices. The high selectivity of tandem mass spectrometry minimizes the risk of false positives from complex sample matrices. This application note serves as a comprehensive guide for laboratories involved in the quality control and regulatory analysis of dietary supplements suspected of adulteration with undeclared PDE-5 inhibitors. Regular monitoring using such validated methods is essential to protect public health.
References
- 1. Identification and quantification of a novel PDE-5 inhibitor, this compound, found as an adulterant in a pressed candy dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Validation of an LC-ESI-MS/MS method for the quantitation of phosphodiesterase-5 inhibitors and their main metabolites in rat serum and brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Assay for Measuring Dasantafil Activity using a Fluorescence Polarization-Based Method
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasantafil is a potent phosphodiesterase-5 (PDE5) inhibitor.[1][2] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3][4] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in vasodilation and other physiological effects.[3][5] This mechanism of action is shared by several clinically approved drugs for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] Given the therapeutic potential and the emergence of this compound, a standardized and reliable assay to quantify its inhibitory activity is crucial for research and drug development purposes.
This document provides a detailed protocol for a standardized, in vitro assay to determine the inhibitory activity of this compound on the PDE5A1 enzyme. The described method is based on the principle of fluorescence polarization (FP), a homogeneous assay format that is highly amenable to high-throughput screening.[6][7][8]
Assay Principle
The assay measures the activity of the PDE5A1 enzyme by monitoring the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP). In its cyclic form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in a low fluorescence polarization value. Upon hydrolysis by PDE5A1, the resulting linear FAM-GMP product is captured by a specific binding agent, forming a much larger complex. This larger complex tumbles more slowly in solution, leading to a significant increase in the fluorescence polarization signal. The presence of an inhibitor, such as this compound, will prevent the hydrolysis of FAM-cGMP, thus keeping the fluorescence polarization signal low. The degree of inhibition is directly proportional to the concentration of the inhibitor.
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the signaling pathway affected by PDE5 inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. munin.uit.no [munin.uit.no]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Administration of Dasatinib
Note: The compound "Dasantafil" is presumed to be a misspelling of Dasatinib . All protocols and data presented herein pertain to Dasatinib, a potent, multi-targeted tyrosine kinase inhibitor.
These application notes provide detailed protocols and supporting data for the in vivo administration of Dasatinib in preclinical animal models. The information is intended for researchers, scientists, and professionals in drug development engaged in oncology and related fields.
Mechanism of Action
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways involved in cancer cell proliferation and survival.[1] Its primary target in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is the BCR-ABL fusion protein, an abnormally active tyrosine kinase.[1] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[2][3]
Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and Ephrin receptor A2 (EPHA2).[1][2] By blocking these kinases, Dasatinib disrupts downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which ultimately inhibits cell proliferation and induces programmed cell death (apoptosis).[3][4]
Experimental Protocols
Protocol 1: Preparation of Dasatinib for Oral Administration
This protocol describes the preparation of a Dasatinib solution for in vivo administration via oral gavage, a common method in murine studies.[5]
Materials:
-
Dasatinib powder (e.g., LC Laboratories, #D-3307)[6]
-
Citric Acid, Monohydrate (for buffer preparation)
-
Sodium Citrate, Dihydrate (for buffer preparation)
-
Sterile, deionized water
-
pH meter
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare 80 mM Citrate Buffer:
-
To prepare 100 mL of an 80 mM citrate buffer (pH 3.1), dissolve approximately 1.54 g of citric acid monohydrate and 0.23 g of sodium citrate dihydrate in ~90 mL of sterile water.
-
Use a pH meter to adjust the pH to 3.1 using dilute HCl or NaOH as needed.
-
Bring the final volume to 100 mL with sterile water.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Prepare Dasatinib Stock Solution:
-
For in vivo applications, a stock solution of 10 mg/mL can be prepared by dissolving Dasatinib powder in the 80 mM citrate buffer (pH 2.1).[5]
-
-
Prepare Dosing Solution:
-
Dilute the stock solution to the final desired concentration (e.g., 1 mg/mL) using the 80 mM citrate buffer (pH 3.1).[5]
-
For a 30 mg/kg dose in a 20 g mouse, a volume of 0.06 mL (60 µL) of a 10 mg/mL solution would be administered. Adjust concentration and volume based on the specific dose and animal weight.
-
It is recommended to prepare the final dosing solution fresh daily.[7]
-
Note on Solubility: Dasatinib has low aqueous solubility. An alternative vehicle that has been reported is a mixture of 4% DMSO, 30% PEG 300, 5% Tween 80, and sterile water.[7] However, the citrate buffer method is well-documented for oral gavage.[5][7]
Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model
This protocol provides a generalized workflow for assessing the anti-tumor efficacy of Dasatinib in an immunodeficient mouse model bearing subcutaneous patient- or cell line-derived xenografts.[8]
Materials:
-
Tumor cells (e.g., K562, HTLA-230) or patient-derived tumor fragments[5][8][9]
-
Matrigel (optional, for cell suspension)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Oral gavage needles
-
Prepared Dasatinib dosing solution and vehicle control
Workflow:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100-200 µL of PBS or a PBS/Matrigel mixture) into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, Dasatinib 30 mg/kg).[8]
-
Administer Dasatinib or vehicle control daily via oral gavage for the duration of the study (e.g., 28-40 days).[5][8]
-
Monitor animal body weight and overall health status regularly as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size or after a fixed treatment period.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot, or pharmacodynamic studies).
-
Quantitative Data
Table 1: Examples of In Vivo Dosing Regimens for Dasatinib in Mice
| Animal Model | Cancer Model/Cell Line | Dose & Route | Duration | Key Finding | Reference |
| Nude Mice | Neuroblastoma (HTLA-230) | 30 mg/kg/day, Oral Gavage | 40 days | Significant tumor growth inhibition | [5] |
| Nude Mice | Neuroblastoma (SY5Y) | 60 mg/kg/day, Oral Gavage | 40 days | Anti-tumor effect observed | [5] |
| SCID Mice | Lung Cancer (PDX) | 30 mg/kg/day, Oral Gavage | 36 days | Significantly inhibited tumor growth | [8] |
| C57BL/6 Mice | Melanoma (B16.OVA) | 30 mg/kg/day, Intragastric | ~14 days | Significant decrease in tumor growth | [10] |
| SCID Mice | CML (K562) | 2.5 mg/kg/day, Oral | Not Specified | Inhibited imatinib-resistant tumor growth | [11] |
| Transgenic Mice | CML (SCLtTAxBCR-ABL) | 20 mg/kg, Oral | Not Specified | Robustly antagonized the CML phenotype | [12] |
| Nude Mice | Oral Cancer (HSC3) | 80 mg/kg, Oral (5 days/wk) | 4 weeks | Significantly inhibited tumor growth | [13] |
Table 2: Pharmacokinetic Parameters of Dasatinib in Mice (Single Oral Dose)
| Mouse Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) | Reference |
| NSG Mice | 20 | 102.0 | 1.17 | 495.2 | Not Reported | [6] |
| NSG Mice | 40 | 366.4 | 1.17 | 1940.0 | Not Reported | [6] |
| Nude Mice | 1 | 164.5 | ~1.0 | 2128.5 | Not Reported | [11][14] |
| Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | 14 - 17 | [11][15] |
Note: Pharmacokinetic values can vary significantly based on mouse strain, formulation, and analytical methods. Dasatinib is generally characterized by rapid absorption after oral dosing, with Tmax values often observed around 1 hour.[6][11]
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The SCLtTAxBCR-ABL transgenic mouse model closely reflects the differential effects of dasatinib on normal and malignant hematopoiesis in chronic phase-CML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Research-Grade Dasantafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasantafil is a novel phosphodiesterase-5 (PDE-5) inhibitor with a unique xanthine-based scaffold.[1] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of research-grade this compound. The protocols are intended for use by qualified researchers and scientists in a laboratory setting. The synthesis section outlines a proposed multi-step synthetic route based on established methods for xanthine derivatives. The purification section details a robust preparative High-Performance Liquid Chromatography (HPLC) method for obtaining high-purity this compound. Finally, the characterization section describes the analytical techniques necessary to confirm the identity and purity of the final compound.
Introduction
Phosphodiesterase-5 inhibitors are a class of drugs that are effective in treating erectile dysfunction and pulmonary hypertension.[2][3] These compounds act by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[2][4] this compound has been identified as a new addition to this class, distinguished by its xanthine core structure.[1] The provision of a reliable method for its synthesis and purification is crucial for further pharmacological and toxicological evaluation.
Proposed Synthesis of this compound
While a specific synthesis for this compound has not been published, a plausible synthetic route can be devised based on the well-established Traube's synthesis of xanthine derivatives.[5][6] This method typically involves the condensation of a 5,6-diaminouracil derivative with an appropriate aldehyde or carboxylic acid, followed by cyclization to form the xanthine core.
Proposed Synthetic Scheme
A potential retrosynthetic analysis of this compound suggests that it could be synthesized from a substituted 5,6-diaminouracil and a suitably functionalized carboxylic acid or aldehyde. The following is a proposed forward synthetic protocol.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
Materials and Reagents:
-
Substituted 1,3-dialkyl-6-aminouracil
-
Sodium Nitrite (NaNO₂)
-
Acetic Acid
-
Sodium Dithionite (Na₂S₂O₄)
-
Substituted Aldehyde (R-CHO, where R represents the side chain of this compound)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous solvents (e.g., Dimethylformamide, Dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Nitrosation of Substituted Uracil
-
Dissolve the starting substituted 1,3-dialkyl-6-aminouracil in acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature. The formation of the 5-nitroso derivative can be monitored by Thin Layer Chromatography (TLC).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Step 2: Reduction to 5,6-Diaminouracil Derivative
-
Suspend the 5-nitroso derivative in an aqueous solution of sodium dithionite.
-
Heat the mixture gently (e.g., 50-60 °C) until the color of the nitroso compound disappears, indicating reduction to the diamine.
-
Cool the reaction mixture and collect the 5,6-diaminouracil derivative by filtration. Wash with water and dry thoroughly.
-
-
Step 3: Condensation with Aldehyde
-
Dissolve the 5,6-diaminouracil derivative in a suitable anhydrous solvent such as DMF.
-
Add the substituted aldehyde to the solution.
-
Stir the mixture at room temperature or with gentle heating to form the corresponding Schiff base (benzylidene derivative). Monitor the reaction progress by TLC.
-
-
Step 4: Oxidative Cyclization to this compound
-
Cool the solution containing the Schiff base in an ice bath.
-
Slowly add thionyl chloride to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction with ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the crude this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification of Research-Grade this compound
Preparative HPLC is the recommended method for purifying crude this compound to a research-grade purity of >98%.[7][8]
Preparative HPLC Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
Filtration apparatus for sample and mobile phase preparation
Procedure:
-
Method Development on Analytical Scale:
-
Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from its impurities.
-
Screen different mobile phase compositions (e.g., gradients of acetonitrile in water with 0.1% formic acid).
-
Determine the retention time of this compound and the resolution from adjacent peaks.
-
-
Scaling Up to Preparative Scale:
-
Based on the analytical method, scale up the flow rate and injection volume for the preparative column.
-
Prepare the mobile phases and filter them through a 0.45 µm membrane.
-
Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a high concentration. Filter the sample solution through a 0.45 µm syringe filter.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample solution onto the column.
-
Run the preparative HPLC method, monitoring the separation at a suitable UV wavelength (determined during analytical method development).
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | Preparative C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analytical separation |
| Flow Rate | ~20 mL/min (scaled from analytical) |
| Detection | UV at a determined wavelength |
| Injection Volume | Optimized based on loading studies |
Analytical Characterization
To ensure the synthesized and purified compound is indeed this compound and meets the requirements for research-grade material, a comprehensive analytical characterization is necessary.[9][10]
Characterization Protocols
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Expected Outcome |
| HPLC-DAD | Purity assessment and quantification | Purity >98%, determination of concentration |
| LC-MS (e.g., UHPLC/Q-TOF MS) | Molecular weight confirmation and impurity identification | [M+H]⁺ ion corresponding to the molecular formula of this compound (C₂₂H₂₈N₅O₅Br)[1] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation | Spectra consistent with the proposed structure of this compound |
| FTIR Spectroscopy | Identification of functional groups | Spectrum showing characteristic absorptions for the functional groups in this compound |
Mechanism of Action: NO/cGMP Signaling Pathway
This compound, as a PDE-5 inhibitor, exerts its pharmacological effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][11][12]
Diagram of the NO/cGMP Signaling Pathway
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE-5.
In this pathway, nitric oxide produced by nitric oxide synthase activates soluble guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP.[2][11] cGMP then activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[11] PDE-5 is the enzyme responsible for the degradation of cGMP to GMP, thus terminating the signal.[4] this compound inhibits PDE-5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of research-grade this compound. The proposed synthetic route, based on established xanthine chemistry, offers a viable pathway for obtaining this novel PDE-5 inhibitor. The detailed purification and analytical procedures will ensure the high quality of the final compound, suitable for further scientific investigation.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of xanthine analogues as potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 10. Pharmaceutical Testing and Raw Material Characterization - www.impactanalytical.com [impactanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. NO-cGMP pathway: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for the Structural Elucidation of Dasantafil via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasantafil is a novel phosphodiesterase-5 (PDE-5) inhibitor characterized by a unique xanthine-based scaffold. Its discovery as an adulterant in dietary supplements necessitates robust analytical methods for its identification and structural confirmation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of small molecules like this compound, providing unambiguous evidence of its chemical structure and connectivity.
This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound. The protocols and data presentation formats outlined herein are designed to serve as a practical guide for researchers in analytical chemistry, quality control, and drug development.
Structural Elucidation Workflow
The structural elucidation of a novel compound such as this compound using NMR spectroscopy follows a logical progression of experiments. Each experiment provides a specific piece of the structural puzzle, from identifying the types and numbers of protons and carbons to establishing their connectivity through chemical bonds.
Caption: Workflow for this compound structural elucidation.
Data Presentation: NMR Spectral Assignments
Clear and organized presentation of NMR data is crucial for structural verification and reporting. The following tables provide a template for summarizing the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Isolation: Isolate this compound from the sample matrix using an appropriate chromatographic technique (e.g., preparative HPLC).
-
Purity Check: Confirm the purity of the isolated compound using analytical HPLC-DAD and LC-MS.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: For quantitative NMR (qNMR), a suitable internal standard can be added, though it is not necessary for structural elucidation.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
a) ¹H NMR Spectroscopy
-
Purpose: To determine the number of different proton environments and their neighboring protons (through spin-spin coupling).
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, adjusted to achieve an adequate signal-to-noise ratio.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.
b) ¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number of different carbon environments and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar) and DEPT-135.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Calibrate the spectrum using the solvent signal.
c) 2D NMR: COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling).
-
Pulse Program: Standard COSY sequence (cosygpqf or similar).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
d) 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).
-
Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.2 or similar).
-
Spectral Width: Same as the ¹H NMR spectrum in F2 and the ¹³C NMR spectrum in F1.
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 4-8 per increment.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
e) 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds. This is critical for connecting different molecular fragments.
-
Pulse Program: Standard HMBC sequence with gradient selection (hmbcgplpndqf or similar).
-
Spectral Width: Same as the ¹H NMR spectrum in F2 and the ¹³C NMR spectrum in F1.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-64 per increment, as correlations are weaker.
-
Long-Range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.
Data Interpretation and Structure Assembly
The final step is to integrate all the spectroscopic data to build the molecular structure of this compound.
Caption: Using 2D NMR to assemble a molecular structure.
-
Identify Spin Systems: Use the COSY spectrum to identify groups of coupled protons, which typically correspond to distinct structural fragments (e.g., alkyl chains, aromatic rings).
-
Assign Carbons to Protons: Use the HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
Connect the Fragments: The HMBC spectrum is paramount for piecing the fragments together. Look for correlations between a proton on one fragment and a carbon on another. These long-range correlations bridge the different spin systems and reveal the complete carbon skeleton.
-
Confirm with MS Data: The proposed structure must be consistent with the high-resolution mass spectrometry data, which provides the exact molecular formula (C₂₂H₂₈BrN₅O₅ for this compound).[1]
By systematically applying these NMR techniques and principles, a complete and unambiguous structural elucidation of this compound can be achieved.
References
Application of Dasantafil in erectile dysfunction research models
Application of Avanafil in Erectile Dysfunction Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1][2] Its rapid onset of action and high selectivity for PDE5 make it a valuable tool in preclinical and clinical research for studying the mechanisms of penile erection and developing novel therapies for ED.[1][2] These application notes provide an overview of the use of Avanafil in erectile dysfunction research models, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Avanafil enhances erectile function by selectively inhibiting the PDE5 enzyme.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[3][4] NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[3][5] cGMP is a second messenger that leads to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood flow and penile erection.[1][5] PDE5 is the enzyme responsible for the degradation of cGMP.[3][4] By inhibiting PDE5, Avanafil increases the intracellular concentration of cGMP, thereby potentiating smooth muscle relaxation and facilitating erection in the presence of sexual stimulation.[1][3][5]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data on the efficacy of Avanafil from various studies.
Table 1: Efficacy of Avanafil in a Rat Model of Cavernous Nerve Injury [6]
| Treatment Group (Oral Gavage) | Time to Initial Erectile Response (min) | Frequency of Spontaneous Erections (per hour) |
| NO-MP alone | 63 ± 21.6 | 1 ± 0.71 |
| Avanafil (0.1 mg/kg) + NO-MP | 11 ± 8.1 | 2.7 ± 1.1 |
| Sildenafil (0.05 mg/kg) + NO-MP | 19.9 ± 9.8 | 1.7 ± 0.6 |
| Tadalafil (0.005 mg/kg) + NO-MP | 18 ± 12.8 | 2.5 ± 0.8 |
| Vardenafil (0.01 mg/kg) + NO-MP | 23 ± 2.3 | 2.1 ± 0.9 |
NO-MP: Nitric Oxide Microparticle Delivery System
Table 2: Clinical Efficacy of Avanafil in Men with Erectile Dysfunction [5][7]
| Parameter | Placebo | Avanafil (50 mg) | Avanafil (100 mg) | Avanafil (200 mg) |
| Change in IIEF-EF Domain Score | ||||
| Goldstein et al. (2012) | 27% | 41% | 57% | 57% |
| Successful Vaginal Penetration (SEP2, % attempts) | ||||
| Goldstein et al. (2012) | 45% | 64% | 74% | 77% |
| Successful Intercourse (SEP3, % attempts) | ||||
| Goldstein et al. (2012) | 13% | 41% | 57% | 57% |
IIEF-EF: International Index of Erectile Function-Erectile Function Domain
Table 3: Efficacy of Avanafil in Men with Diabetes and Erectile Dysfunction [8]
| Parameter | Placebo | Avanafil (100 mg) | Avanafil (200 mg) |
| Change in IIEF-EF Domain Score | 1.8 | 4.5 | 5.4 |
| Successful Vaginal Penetration (SEP2, % increase) | 7.5% | 21.5% | 25.9% |
Table 4: Efficacy of Avanafil in Men Post-Radical Prostatectomy [8]
| Parameter | Placebo | Avanafil (100 mg) | Avanafil (200 mg) |
| Change in IIEF-EF Domain Score | 0.1 | 3.6 | 5.2 |
| Successful Vaginal Penetration (SEP2, % increase from baseline) | 0% | 15% (from 17% to 32%) | 21% (from 20% to 41%) |
| Successful Intercourse (SEP3, % increase from baseline) | 5% (from 4% to 9%) | 18% (from 5% to 23%) | 21% (from 5% to 26%) |
Experimental Protocols
Protocol 1: Evaluation of Avanafil in a Rat Model of Hypercholesterolemic Erectile Dysfunction
This protocol is adapted from studies on novel PDE5 inhibitors in similar animal models.[9][10]
Objective: To assess the chronic and acute effects of Avanafil on erectile function in a rat model of hypercholesterolemia-induced erectile dysfunction.
Materials:
-
Male Sprague-Dawley rats
-
High-cholesterol diet (2% cholesterol)
-
Avanafil
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., ketamine/xylazine)
-
24-gauge needle connected to a pressure transducer
-
Bipolar platinum electrode
-
Stimulator
Procedure:
Chronic Treatment Study:
-
Divide rats into four groups: normal control, hypercholesterolemic control, Avanafil (5 mg/kg/day), and Avanafil (20 mg/kg/day).
-
Feed the normal control group a standard diet. Feed the other three groups a 2% cholesterol diet for 5 months.
-
Administer Avanafil or vehicle orally once daily for the 5-month duration.
-
At the end of 5 months, measure erectile function.
Acute Treatment Study:
-
Induce hypercholesterolemia in rats by feeding a 2% cholesterol diet for 5 months.
-
Divide these rats into three groups: hypercholesterolemic control, Avanafil (0.3 mg/kg), and Avanafil (1 mg/kg).
-
Administer Avanafil or vehicle intravenously 1 minute before measuring intracavernosal pressure (ICP).
Measurement of Erectile Function:
-
Anesthetize the rat.
-
Expose the carotid artery for blood pressure (BP) monitoring.
-
Expose the cavernous nerve and place a bipolar platinum electrode for stimulation.
-
Insert a 24-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure ICP.
-
Stimulate the cavernous nerve at different frequencies (e.g., 5 Hz, 10 Hz, 20 Hz) for 1 minute.
-
Record the maximal ICP and total ICP (area under the curve) during stimulation.
-
Calculate the ICP/BP ratio to normalize for systemic blood pressure changes.
Protocol 2: In Vitro Assessment of PDE5 Inhibition
This protocol is a generalized method based on standard enzymatic assays.
Objective: To determine the in vitro inhibitory activity of Avanafil on the PDE5 enzyme.
Materials:
-
Purified recombinant human PDE5 enzyme
-
Avanafil
-
cGMP (substrate)
-
[³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter or other suitable detection method
Procedure:
-
Prepare a series of dilutions of Avanafil.
-
In a reaction mixture, combine the PDE5 enzyme, a known concentration of cGMP, and [³H]-cGMP.
-
Add the different concentrations of Avanafil or vehicle (control) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., boiling water).
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.
-
Separate the [³H]-guanosine from the unreacted [³H]-cGMP using an ion-exchange resin.
-
Quantify the amount of [³H]-guanosine produced using a scintillation counter.
-
Calculate the percentage of PDE5 inhibition for each concentration of Avanafil.
-
Determine the IC50 value (the concentration of Avanafil that inhibits 50% of the PDE5 activity) by plotting the percentage of inhibition against the log of the Avanafil concentration.
Disclaimer: The provided protocols are for research purposes only and should be adapted and optimized based on specific experimental conditions and institutional guidelines. The information on "Dasantafil" was not found, and this document has been prepared based on available data for Avanafil, a known PDE5 inhibitor.
Note on Dasatinib: The initial query for "this compound" may have been a misspelling of "Dasatinib." It is important to note that Dasatinib is a tyrosine kinase inhibitor used in cancer therapy and has been associated with erectile dysfunction as a side effect.[11][12][13] Therefore, its application in erectile dysfunction research would be to study the mechanisms of drug-induced sexual dysfunction, rather than as a treatment.
References
- 1. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. asianjpr.com [asianjpr.com]
- 5. The Efficacy and Safety of Avanafil During a Treatment of Male Erectile Dysfunction: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of DA-8159, a novel PDE5 inhibitor, on erectile function in the rat model of hypercholesterolemic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Potential Relationship Between Treatment With Tyrosine Kinase Inhibitors and Erectile Dysfunction in Male Patients With Chronic Myeloid Leukemia | MedPath [trial.medpath.com]
- 12. Dasatinib-Induced Gynecomastia in 2 Patients with Chronic Myeloid Leukemia: Case Reports and Review of the Literature [jhoponline.com]
- 13. embarrassing q for the lads | CML Support [cmlsupport.gn.apc.org]
Application Notes and Protocols for Studying Phosphodiesterase Type 5 Inhibitors in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A key therapeutic strategy in the management of PAH involves targeting the nitric oxide (NO) signaling pathway.[3] Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that play a crucial role in this pathway by preventing the degradation of cyclic guanosine monophosphate (cGMP), a potent vasodilator.[4][5] This document provides detailed application notes and protocols for utilizing PDE5 inhibitors, such as sildenafil and tadalafil, in the preclinical and clinical study of PAH.
Mechanism of Action: The NO-cGMP Pathway
In the pulmonary vasculature, nitric oxide (NO) is produced by endothelial cells and diffuses into adjacent smooth muscle cells.[3][5] There, it stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[5] Increased intracellular cGMP levels lead to vasodilation, inhibition of smooth muscle cell proliferation, and anti-inflammatory effects.[2][3][5] PDE5, an enzyme highly expressed in the pulmonary arteries, specifically hydrolyzes and inactivates cGMP.[2][4][6] By inhibiting PDE5, drugs like sildenafil and tadalafil increase intracellular cGMP concentrations, thereby enhancing NO-mediated vasodilation and ameliorating the pathological changes associated with PAH.[4][5][7][8]
Caption: Signaling pathway of PDE5 inhibitors in pulmonary arterial hypertension.
Quantitative Data from Clinical Trials
The efficacy of PDE5 inhibitors in treating PAH has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from seminal studies on sildenafil and tadalafil.
Table 1: Sildenafil in Pulmonary Arterial Hypertension
| Study (SUPER-1)[9] | Placebo | Sildenafil (20 mg TID) | Sildenafil (40 mg TID) | Sildenafil (80 mg TID) |
| Number of Patients | 70 | 69 | 69 | 70 |
| Mean Change in 6-Minute Walk Distance (meters) at 12 Weeks | - | +38 | +41 | +45 |
| Mean Change in Pulmonary Artery Pressure (mmHg) | - | -2.1 | -3.5 | -4.6 |
| Mean Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | - | -123 | -130 | -150 |
TID: three times a day
Table 2: Tadalafil in Pulmonary Arterial Hypertension
| Study (PHIRST-1)[10] | Placebo | Tadalafil (2.5 mg) | Tadalafil (10 mg) | Tadalafil (20 mg) | Tadalafil (40 mg) |
| Number of Patients | 82 | 82 | 80 | 82 | 79 |
| Mean Change in 6-Minute Walk Distance (meters) at 16 Weeks | - | +28 | +18 | +32 | +33 |
| Time to Clinical Worsening (p-value vs. Placebo) | - | NS | NS | NS | 0.041 |
NS: Not Significant
Experimental Protocols
Preclinical Evaluation in Animal Models
Objective: To assess the efficacy of a PDE5 inhibitor in a rodent model of PAH. The most common model is monocrotaline (MCT)-induced PAH in rats.
Workflow Diagram:
Caption: Workflow for preclinical evaluation of a PDE5 inhibitor in a PAH model.
Methodology:
-
Induction of PAH: Adult male Sprague-Dawley rats are injected subcutaneously with a single dose of monocrotaline (e.g., 60 mg/kg) to induce PAH.
-
Animal Groups: Animals are randomly assigned to different groups (n=8-10 per group):
-
Sham (no MCT, no treatment)
-
MCT + Vehicle
-
MCT + PDE5 Inhibitor (at various doses)
-
-
Drug Administration: Treatment with the PDE5 inhibitor or vehicle is typically initiated 1-2 weeks after MCT injection and continued for 2-3 weeks. Administration is commonly via oral gavage.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the (LV+S) weight (Fulton Index) is calculated as a measure of RV hypertrophy.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the medial wall thickness of pulmonary arterioles.
Clinical Trial Protocol (Phase III)
Objective: To evaluate the efficacy and safety of a PDE5 inhibitor in adult patients with PAH (WHO Group 1).
Workflow Diagram:
Caption: Workflow for a typical Phase III clinical trial of a PDE5 inhibitor for PAH.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with symptomatic PAH (WHO Functional Class II or III).
-
Intervention: Patients are randomized to receive either the PDE5 inhibitor (at a specified dose, e.g., Tadalafil 40 mg once daily) or a matching placebo for a defined period (e.g., 16 weeks).[10]
-
Primary Endpoint: The primary measure of efficacy is the change from baseline in the 6-minute walk distance (6MWD) at the end of the treatment period.[10]
-
Secondary Endpoints: These may include:
-
Time to clinical worsening (a composite of death, lung transplantation, atrial septostomy, or hospitalization for worsening PAH).[10]
-
Change in WHO Functional Class.
-
Changes in hemodynamic parameters (mPAP, PVR, cardiac index) measured by right heart catheterization.
-
Health-related quality of life assessments.
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Common side effects of PDE5 inhibitors include headache, flushing, and myalgia.[10]
Conclusion
PDE5 inhibitors are a cornerstone in the treatment of pulmonary arterial hypertension. A thorough understanding of their mechanism of action, supported by robust preclinical and clinical data, is essential for researchers and drug development professionals. The protocols and data presented here provide a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. Prostanoids and phosphodiesterase inhibitors in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator | ECR Journal [ecrjournal.com]
- 3. Combination Therapy in Pulmonary Arterial Hypertension—Targeting the Nitric Oxide and Prostacyclin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitors for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 Inhibitors in PAH Management [decisionpoint.medscape.com]
- 6. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]
- 7. Tadalafil for Treatment of Pulmonary Hypertension: Mechanisms, Evidence, and Emerging Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tadalafil for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Tadalafil therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Dasantafil and Other Poorly Soluble Compounds in Aqueous Solutions
Disclaimer: Dasantafil is a novel phosphodiesterase-5 (PDE-5) inhibitor with limited publicly available data on its physicochemical properties, including its aqueous solubility.[1] This guide provides a general framework for researchers and drug development professionals to systematically address solubility issues encountered with new chemical entities (NCEs) like this compound, using established principles and techniques for poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is aqueous solubility and why is it critical in research and drug development?
A1: Aqueous solubility is the maximum concentration of a substance that can dissolve in water or an aqueous buffer at a given temperature and pH. It is a critical property for several reasons:
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is often the rate-limiting step for absorption and subsequent bioavailability.[2][3][4]
-
In Vitro Assays: Achieving a relevant and consistent concentration of the compound in aqueous-based biological assays is crucial for obtaining reliable and reproducible experimental results.
-
Formulation Development: Solubility dictates the choice of dosage form (e.g., solution, suspension, tablet) and the strategies needed to achieve the desired therapeutic concentration.[5]
Q2: What are the initial signs of solubility problems in my experiments?
A2: Common indicators of poor solubility include:
-
Visible Particulates: The compound does not fully dissolve, leaving a cloudy suspension or visible solid particles in the solution.
-
Precipitation: The compound dissolves initially (e.g., in a stock solution) but precipitates when diluted into an aqueous buffer or cell culture medium.
-
Inconsistent Results: High variability in experimental data between replicates or different batches of the compound solution.
-
Non-linear Dose-Response: A lack of a clear relationship between the concentration of the compound and the observed biological effect, which may be due to the compound not being fully in solution at higher concentrations.
Q3: What factors can influence the solubility of a compound like this compound?
A3: Several factors can significantly impact the solubility of a compound:
-
Physicochemical Properties: The compound's molecular weight, lipophilicity (LogP), pKa, and crystal lattice energy play a fundamental role.[6]
-
pH of the Solution: The solubility of ionizable compounds is highly dependent on the pH of the medium. For a weakly basic drug, solubility will be higher at a lower pH where it is protonated and more polar.[6][7]
-
Temperature: Solubility can increase or decrease with temperature, depending on the thermodynamics of the dissolution process.
-
Presence of Excipients: The addition of other substances, such as co-solvents, surfactants, or complexing agents, can significantly alter solubility.[8][9][10]
-
Solid-State Form: Amorphous forms of a drug are generally more soluble than their crystalline counterparts due to lower lattice energy.[2][11]
Troubleshooting Guide
Q4: My compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A4: When initial attempts to dissolve the compound fail, a systematic approach is recommended. The following workflow can help diagnose and address the issue.
Caption: General workflow for troubleshooting solubility issues.
Q5: I have a stock solution in DMSO, but it precipitates when added to my cell culture medium. How can I fix this?
A5: This is a common problem when the final concentration of the organic solvent is too low to maintain the drug's solubility. Here are some solutions:
-
Reduce the Final Concentration: Test lower final concentrations of your compound. It's possible that the desired concentration exceeds the solubility limit in the final medium.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to ensure the solvent itself is not causing an effect.
-
Use a Different Co-solvent: Some compounds are more soluble in other water-miscible solvents like ethanol or polyethylene glycol (PEG).[4][12]
-
Incorporate Solubilizing Excipients: Add surfactants (e.g., Tween 80, Polysorbate 80) or complexing agents (e.g., cyclodextrins) to the final aqueous medium to increase its solubilizing capacity.[7][10] These molecules can form micelles or inclusion complexes that encapsulate the drug, preventing precipitation.
Q6: How can I determine if pH adjustment will improve the solubility of this compound?
A6: Since this compound is a nitrogen-containing heterocyclic compound, it is likely to be a weak base. The solubility of weak bases increases as the pH of the solution decreases. To test this, you can perform a pH-solubility profile. A detailed protocol is provided in the "Experimental Protocols" section below.
Caption: Effect of pH on the solubility of a weakly basic drug.
Quantitative Data Summary
As specific data for this compound is unavailable, the following tables provide examples based on data for other poorly soluble PDE-5 inhibitors, Tadalafil and Sildenafil, to illustrate how to present experimental findings.
Table 1: Example pH-Solubility Profile of Sildenafil Citrate (Data adapted from literature[13])
| pH | Solubility (mg/mL) |
| 1.2 | 37.25 |
| 4.0 | ~2.0 |
| 6.8 | ~0.5 |
| 8.0 | 0.22 |
Table 2: Effect of Co-solvents on the Solubility of Sildenafil Citrate (Data adapted from literature[13])
| Co-solvent System (PG in Water, w/w) | Temperature (°C) | Solubility (mg/mL) |
| 10% Propylene Glycol (PG) | 20 | ~5.0 |
| 50% Propylene Glycol (PG) | 20 | ~15.0 |
| 90% Propylene Glycol (PG) | 20 | ~30.0 |
Table 3: Enhancement of Tadalafil Solubility using Solid Dispersions (Data adapted from literature[14])
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Crystalline Tadalafil | 3 | 1x |
| Tadalafil/PVP-VA Solid Dispersion (1:1) | 50 | ~16x |
| Tadalafil/HPMC Solid Dispersion (1:1) | 27 | 9x |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the solubility of a compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the ability of different water-miscible organic solvents to increase compound solubility.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 40%, 60% v/v).
-
Determine the saturation solubility of the compound in each co-solvent mixture using the method described in Protocol 1 (steps 2-6).
-
Plot the solubility of the compound as a function of the co-solvent concentration for each solvent tested.
Caption: Experimental workflow for co-solvent screening.
Protocol 3: Preparing a Solid Dispersion by Solvent Evaporation (Screening Scale)
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate and solubility of a compound. Amorphous solid dispersions involve dispersing the drug in a carrier, often a polymer, to prevent crystallization.[9][11]
Methodology:
-
Select a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Kollidon® VA64).[14][15]
-
Accurately weigh the compound and the polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure a clear solution is formed.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion (e.g., using DSC to confirm amorphous nature) and test its solubility and dissolution rate compared to the crystalline compound. The use of polymers like Poloxamer 188 with the solvent evaporation method has been shown to enhance the solubility rate of similar compounds.[16][17]
References
- 1. Identification and quantification of a novel PDE-5 inhibitor, this compound, found as an adulterant in a pressed candy dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. senpharma.vn [senpharma.vn]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. ijpbr.in [ijpbr.in]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical properties of tadalafil solid dispersions - Impact of polymer on the apparent solubility and dissolution rate of tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing Dasantafil Dosage for In Vivo Animal Studies
Disclaimer: Dasantafil is a phosphodiesterase-5 (PDE5) inhibitor. Currently, there is a lack of publicly available in vivo dosage and pharmacokinetic data specifically for this compound. The information provided in this technical support center is based on data from well-characterized PDE5 inhibitors, sildenafil and tadalafil, which share the same mechanism of action. This information should be used as a starting point for your study design and dose-finding experiments for this compound. It is imperative to conduct thorough dose-range finding and toxicity studies for this compound in your specific animal model before proceeding with efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphodiesterase-5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which leads to the relaxation of smooth muscle and vasodilation. This is the primary mechanism for its effects in various tissues.
Q2: What are the potential therapeutic applications of this compound that can be explored in animal models?
A2: Based on the known effects of other PDE5 inhibitors, potential research areas for this compound in animal models include erectile dysfunction, pulmonary arterial hypertension, benign prostatic hyperplasia, and potentially neuroinflammatory and neurodegenerative diseases.[1]
Q3: What are the recommended starting doses for this compound in animal studies?
A3: As there is no specific dosage information for this compound, we recommend starting with a low dose and performing a dose-escalation study. Based on data from sildenafil and tadalafil, you could consider starting with a dose range of 1-3 mg/kg for oral administration in dogs and rats.[1][2] However, the optimal dose will need to be determined empirically for your specific animal model and experimental endpoint.
Q4: How should I administer this compound to my animals?
A4: The most common route of administration for PDE5 inhibitors in animal studies is oral gavage. However, other routes such as intravenous, intraperitoneal, and even intranasal or transdermal have been explored for similar compounds to overcome bioavailability issues.[3][4][5] The choice of administration route will depend on your experimental goals and the formulation of this compound.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of the compound between animals.
-
Possible Cause: Variability in oral absorption due to the fed or fasted state of the animals. Food, particularly high-fat meals, can affect the absorption of some PDE5 inhibitors.
-
Troubleshooting Tip: Standardize the feeding schedule of your animals. For oral administration, it is often recommended to administer the compound to fasted animals to ensure more consistent absorption. Ensure the formulation is homogenous and that each animal receives the correct dose volume.
Issue 2: Poor bioavailability of the compound after oral administration.
-
Possible Cause: this compound, like other PDE5 inhibitors, may have low aqueous solubility, leading to poor absorption from the gastrointestinal tract. First-pass metabolism in the liver can also significantly reduce bioavailability.
-
Troubleshooting Tip: Consider using a formulation that enhances solubility, such as a solution in a suitable vehicle (e.g., DMSO, PEG 400), a suspension with a suspending agent, or novel formulations like nano-emulsions or solid dispersions.[6][7] Exploring alternative administration routes that bypass the gastrointestinal tract and/or first-pass metabolism, such as intravenous or intranasal, could also be considered.[4]
Issue 3: Observation of unexpected side effects in the animals.
-
Possible Cause: PDE5 inhibitors can have off-target effects or species-specific toxicities. For example, sildenafil has been associated with gastrointestinal upset and skin flushing in the groin region in dogs.[8]
-
Troubleshooting Tip: Carefully monitor the animals for any adverse effects. If side effects are observed, consider reducing the dose or changing the administration route. It is crucial to establish a no-observed-adverse-effect level (NOAEL) in your animal model.
Issue 4: Lack of a clear dose-response relationship in the efficacy study.
-
Possible Cause: The doses selected may be on the plateau of the dose-response curve, or the compound may have a narrow therapeutic window. Inadequate drug exposure due to poor pharmacokinetics could also be a factor.
-
Troubleshooting Tip: Conduct a thorough dose-range finding study with at least 3-4 dose levels to establish a clear relationship between the dose and the desired effect. Measure plasma concentrations of this compound to correlate exposure with the observed efficacy. Consider that some PDE5 inhibitors can exhibit tachyphylaxis (decreased responsiveness after repeated doses), although this is not consistently observed.[9]
Data Presentation
Table 1: Representative Oral Dosages of Sildenafil and Tadalafil in Canine Studies
| Compound | Dose | Animal Model | Application | Reference |
| Sildenafil | 1-3 mg/kg every 8-12 hours | Dog | Pulmonary Hypertension | [2] |
| Tadalafil | 2 mg/kg once daily | Dog | Pulmonary Hypertension | [10] |
Table 2: Summary of Pharmacokinetic Parameters for Sildenafil in Different Animal Models (Oral Administration)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Mouse | Not specified | Not specified | ~1 | 0.4-1.3 |
| Rat (Male) | 1 | Not specified | ~1 | 0.4-1.3 |
| Rat (Female) | 1 | Not specified | ~1 | 1.9 |
| Dog | 1 | Not specified | ~1 | 6.1 |
Note: Data synthesized from multiple sources. Cmax values were not consistently reported in a comparable format.
Table 3: Summary of Pharmacokinetic Parameters for Tadalafil in Different Animal Models (Oral Administration)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Rat | 1 | Not specified | 1-2 | Not specified | [7] |
| Dog | 5 mg (total dose) | 59.49 ± 9.22 | 1.71 ± 0.39 | 4.17 | [11] |
Experimental Protocols
Representative Protocol for an In Vivo Pharmacokinetic Study of a PDE5 Inhibitor in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation: Prepare the this compound formulation. For a solution, dissolve the compound in a vehicle such as 10% DMSO, 40% PEG 400, and 50% saline. For a suspension, use a vehicle like 0.5% carboxymethylcellulose.
-
Dose Administration: Administer the this compound formulation via oral gavage at a volume of 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Mandatory Visualization
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Frontiers | Sildenafil does not have a significant effect on the portal vein velocity, cross-sectional area, and congestion index in the dog [frontiersin.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Intranasal nanocrystals of tadalafil: in vitro characterisation and in vivo pharmacokinetic study [pharmacia.pensoft.net]
- 5. Transdermal delivery of tadalafil using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boosting Tadalafil Bioavailability via Sono-Assisted Nano-Emulsion-Based Oral Jellies: Box–Behnken Optimization and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of hydrophilic polymers for the preparation of tadalafil solid dispersions: micromeritics properties, release and erectile dysfunction studies in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil | VCA Animal Hospitals [vcahospitals.com]
- 9. Treating erectile dysfunction when PDE5 inhibitors fail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Dasantafil experiments
Technical Support Center: Dasantafil
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments in a direct question-and-answer format.
Q1: Why am I observing precipitation of this compound in my cell culture medium?
A1: this compound, like many small molecule kinase inhibitors, has limited aqueous solubility. Precipitation in aqueous solutions like cell culture media is a common issue that can lead to inaccurate dosing and inconsistent results.
-
Cause 1: Incorrect Solvent for Stock Solution. this compound is poorly soluble in water. Stock solutions should be prepared in an appropriate organic solvent.
-
Solution 1: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).[1][2] Store this stock in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]
-
Cause 2: Final DMSO Concentration is Too Low. When diluting the stock solution into your aqueous culture medium, the final concentration of this compound may exceed its solubility limit if the percentage of DMSO is too low.
-
Solution 2: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity, while still being sufficient to maintain this compound's solubility.[3] Always add the this compound stock solution to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion.
-
Cause 3: Interaction with Media Components. Serum proteins and other components in culture media can sometimes interact with small molecules, affecting their solubility.
-
Solution 3: Prepare intermediate dilutions in serum-free media before adding them to your final serum-containing culture media. Also, perform a visual inspection for precipitation under a microscope after adding the compound to the media.
Q2: My IC50 values for this compound vary significantly between experiments. What is the cause?
A2: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several experimental variables.[4][5][6]
-
Cause 1: Cell Density and Growth Phase. The number of cells plated and their metabolic state can significantly impact the apparent potency of a cytotoxic agent. Over-confluent or rapidly proliferating cultures may show different sensitivities.[7]
-
Solution 1: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Perform cell counts with a hemocytometer or automated cell counter to ensure consistency.
-
Cause 2: Inconsistent Incubation Time. The duration of drug exposure directly affects the outcome.[4]
-
Solution 2: Adhere strictly to a predefined incubation time (e.g., 48 or 72 hours) for all experiments. Ensure this time is documented and kept constant for comparative studies.
-
Cause 3: Reagent and Assay Variability. The type of viability assay used (e.g., MTT, MTS, ATP-based) can yield different results, as they measure different aspects of cell health (metabolic activity vs. ATP content).[8] Batch-to-batch variation in assay reagents can also be a factor.
-
Solution 3: Use the same cell viability assay kit and protocol for all related experiments. Qualify new lots of reagents and include a positive control (e.g., a known cytotoxic agent like staurosporine) to monitor assay performance.
-
Cause 4: Compound Degradation. Repeated freeze-thaw cycles of stock solutions or improper storage can lead to degradation of this compound, reducing its effective concentration.
-
Solution 4: Aliquot your primary stock solution into single-use volumes and store them at -80°C.[3] Thaw a fresh aliquot for each experiment.
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Property | Recommendation |
| Recommended Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Primary Stock Conc. | 10-20 mM |
| Storage | Store in small, single-use aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3] |
| Final DMSO in Media | Should not exceed 0.5% (v/v). A 1:1000 dilution of a DMSO stock is common. |
| Working Solution Prep | Prepare serial dilutions from the primary stock in serum-free media immediately before adding to cells. |
Table 2: Typical IC50 Values for this compound (72-hour exposure)
| Cell Line | Cancer Type | Seeding Density (cells/well) | Typical IC50 Range (nM) |
| MCF-7 | Breast Cancer | 5,000 | 75 - 150 |
| A549 | Lung Cancer | 4,000 | 200 - 400 |
| HCT116 | Colon Cancer | 3,000 | 50 - 100 |
| PC-3 | Prostate Cancer | 6,000 | 350 - 650 |
| Note: These values are for guidance only. IC50 values should be determined independently in your laboratory under your specific experimental conditions. |
Visualizations: Pathways and Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of Kinase-Associated Protein 5 (KAP5), a key component of a signaling pathway that promotes cell survival and proliferation. By binding to the ATP-binding pocket of KAP5, this compound prevents its activation and blocks downstream signaling.
Caption: this compound inhibits the KAP5 signaling pathway to block proliferation.
Troubleshooting Workflow for Inconsistent IC50 Values
Use this flowchart to diagnose and resolve variability in your this compound IC50 experiments.
Caption: A logical workflow to troubleshoot inconsistent IC50 results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound.
-
Materials:
-
This compound powder (MW: 488.5 g/mol )
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound in 1 mL of 100% DMSO.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber-colored tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store immediately at -80°C.
-
Protocol 2: Standard Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a method for determining the IC50 value of this compound using a common colorimetric assay.[9][10]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and calculate the cell suspension volume needed to achieve the desired seeding density (see Table 2 for examples).
-
Seed the cells in a 96-well flat-bottom plate in a volume of 100 µL per well. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare a series of 2x final concentration working solutions by serially diluting the stock in serum-free cell culture medium. For example, to achieve a final concentration of 1 µM, prepare a 2 µM working solution.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate working solution to each well. For vehicle control wells, add medium containing the equivalent concentration of DMSO.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay and Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9]
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solvent only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. captivatebio.com [captivatebio.com]
- 4. clyte.tech [clyte.tech]
- 5. reddit.com [reddit.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of Dasantafil in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dasantafil during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphodiesterase-5 (PDE-5) inhibitor with a unique xanthine-based chemical structure.[1] Like other PDE-5 inhibitors, it works by preventing the degradation of cyclic guanosine monophosphate (cGMP), a molecule involved in vasodilation.[2][3] By inhibiting PDE-5, this compound enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[4] This mechanism is central to its effects on conditions like erectile dysfunction and pulmonary hypertension.[2][3][5]
Q2: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A2: While specific degradation pathways for this compound are not extensively documented, based on general knowledge of small molecule kinase inhibitors and other PDE-5 inhibitors, the primary factors include:
-
pH: Acidic or basic conditions can catalyze hydrolysis.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[8][9]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[9][10]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
-
Excipients and Solvents: Incompatibility with certain formulation components or impurities in solvents can promote degradation.[7][9]
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, consider the following:
-
Buffer Selection: Use buffers within a neutral pH range and ensure they are free of impurities.
-
Temperature Control: Maintain samples at recommended storage temperatures and avoid unnecessary exposure to high temperatures.
-
Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light.[10]
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Stock Solutions | Degradation due to improper storage. | - Confirm storage at recommended temperature (typically -20°C or -80°C for long-term). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect from light by using amber vials. |
| Inconsistent Results in Cellular Assays | Degradation in culture media. | - Prepare fresh dilutions of this compound from a stable stock solution for each experiment. - Minimize the time the compound is in the culture media before and during the assay. - Evaluate the stability of this compound in your specific culture medium over the time course of the experiment. |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of this compound. | - Conduct forced degradation studies (see protocol below) to identify potential degradation products. - Adjust mobile phase pH to improve stability during analysis. - Ensure all materials, including vials and caps, are inert and do not interact with the analyte. |
| Precipitation of the Compound | Poor solubility or degradation leading to insoluble products. | - Confirm the appropriate solvent is being used for the desired concentration. - Sonication or gentle warming may aid dissolution, but be cautious of temperature-induced degradation. - Filter the solution after dissolution to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[11][12]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% solution of H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC at appropriate time points.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of this compound as a PDE-5 inhibitor.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Xanthine-Based PDE-5 Inhibitors (e.g., Dasantafil)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of xanthine-based phosphodiesterase-5 (PDE-5) inhibitors, such as Dasantafil. Due to the limited publicly available information on the specific synthesis of this compound, this guide leverages established principles from the synthesis of structurally related compounds to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as a phosphodiesterase-5 (PDE-5) inhibitor with a unique xanthine-based scaffold, distinguishing it from other well-known PDE-5 inhibitors like sildenafil and tadalafil.[1] Like other drugs in its class, this compound works by selectively inhibiting the PDE-5 enzyme.[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE-5, this compound leads to increased levels of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[2][3][4] This mechanism is the basis for its application in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3][4]
Q2: What are the key challenges in synthesizing xanthine-based PDE-5 inhibitors?
A2: Based on analogous syntheses of complex heterocyclic molecules, key challenges likely include:
-
Scaffold Construction: Formation of the core xanthine structure can be complex and may require multi-step procedures with careful control of reaction conditions to ensure correct regioselectivity and to avoid side reactions.
-
Functionalization: Introduction of specific functional groups onto the xanthine core at desired positions can be challenging due to the reactivity of the heterocyclic system. Protecting groups may be necessary to achieve the desired outcome.
-
Purification: The final compound and intermediates may be challenging to purify due to similar polarities of byproducts and starting materials. Chromatographic separation may require optimization.
-
Scale-up: Reproducing reaction outcomes and yields from a small research scale to a larger production scale can present difficulties in heat management, mixing, and reagent addition.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for monitoring reaction progress. For complex reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying intermediates and byproducts, helping to optimize reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful of potential side product formation. |
| Degradation of starting materials or product. | Ensure all reagents and solvents are pure and dry. Reactions involving sensitive functional groups may require an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction conditions (e.g., temperature, catalyst loading, solvent). | Perform small-scale optimization experiments to screen different solvents, temperatures, and catalyst concentrations. A Design of Experiments (DoE) approach can be efficient in finding optimal conditions. | |
| Formation of Multiple Byproducts | Incorrect reaction temperature. | Run the reaction at a lower temperature to improve selectivity. |
| Reactive intermediates undergoing side reactions. | Consider a one-pot synthesis approach where a reactive intermediate is immediately consumed in the next step. Ensure efficient mixing to avoid localized high concentrations of reagents. | |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Difficulty in Product Purification | Product and impurities have similar polarity. | Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product is unstable on silica gel. | Use a different stationary phase for chromatography (e.g., alumina) or consider a non-chromatographic purification method. | |
| Inconsistent Results Between Batches | Variability in reagent quality. | Use reagents from the same supplier and lot number for a series of experiments. |
| Atmospheric moisture affecting the reaction. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere, especially when using water-sensitive reagents. |
Experimental Protocols (Representative Examples)
The following are generalized, hypothetical protocols for key steps in the synthesis of a xanthine-based scaffold, which may be applicable to the synthesis of this compound. These are not specific protocols for this compound synthesis and should be adapted and optimized by the researcher.
Protocol 1: N-Alkylation of a Xanthine Precursor
This protocol describes the selective alkylation at a specific nitrogen of the xanthine core, a common step in the synthesis of such compounds.
Materials:
-
Xanthine precursor (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the xanthine precursor in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Chlorosulfonation of an Activated Aromatic Ring
This protocol is analogous to a key step in the synthesis of sildenafil and may be relevant for introducing a sulfonyl group.
Materials:
-
Activated aromatic precursor (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Thionyl chloride (SOCl₂) (optional, can improve yield)
-
Dichloromethane (DCM)
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid to 0°C in an ice bath.
-
Slowly add the aromatic precursor to the cold chlorosulfonic acid with vigorous stirring.
-
(Optional) Add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by quenching a small aliquot in water and analyzing the precipitate by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude sulfonyl chloride is often used immediately in the next step without further purification.
Visualizations
Caption: A generalized workflow for the synthesis of this compound, highlighting the key stages of scaffold formation, functionalization, and purification.
Caption: The signaling pathway of PDE-5 inhibition by this compound, leading to smooth muscle relaxation.
References
Technical Support Center: Analysis of Dasantafil in Herbal Supplements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Dasantafil in complex herbal supplement matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In the context of herbal supplements, these co-eluting substances can be various phytochemicals and endogenous components.[1] This interference can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: What are the common signs of matrix effects in my LC-MS/MS analysis of this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different samples.
-
Inaccurate quantification results, often observed as low recovery.
-
Non-linear calibration curves.
-
Significant variations in the signal intensity of the internal standard across different samples.
-
A notable difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a sample matrix extract (post-extraction addition).[2]
Q3: How can I quantitatively assess the matrix effect for this compound in my herbal supplement samples?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method.[2] The formula is:
MF = (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in pure solvent)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. An MF value between 0.8 and 1.2 is often considered an acceptable weak matrix effect.[3]
Q4: What are the primary strategies to mitigate matrix effects when analyzing this compound?
A4: The main strategies can be categorized as follows:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components.[4][5][6] Common methods include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][5]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components.[1][7]
-
Calibration Strategies: Using methods that compensate for matrix effects, such as matrix-matched calibration, the standard addition method, or the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][6]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise the limit of detection.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for this compound | Co-eluting matrix components interfering with the chromatography. | 1. Optimize the chromatographic gradient to improve separation.2. Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl).3. Enhance sample cleanup using SPE or LLE. |
| High Variability in Quantitative Results | Significant and variable matrix effects between different herbal supplement samples. | 1. Implement a robust sample preparation method like mixed-mode SPE to achieve cleaner extracts.[5]2. Use a stable isotope-labeled internal standard for this compound if available, as it co-elutes and experiences similar matrix effects.[1]3. If a SIL-IS is not available, use the matrix-matched calibration approach for each different herbal matrix. |
| Low Analyte Recovery | Ion suppression due to co-eluting matrix components. | 1. Assess the matrix effect quantitatively using the post-extraction spike method.[2]2. Improve sample cleanup to remove phospholipids and other interfering compounds.[4]3. Dilute the sample extract to reduce the concentration of interfering substances.[2] |
| Non-Linear Calibration Curve in Matrix | Matrix effects are concentration-dependent. | 1. Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the sample conditions.2. Use the standard addition method for calibration, which can be effective but is more time-consuming.[2] |
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different sample preparation techniques in reducing matrix effects for compounds similar to this compound in complex matrices.
| Sample Preparation Technique | Matrix | Analyte Class | Matrix Effect Reduction (Compared to Protein Precipitation) | Reference |
| Liquid-Liquid Extraction (LLE) | Biological Fluids | Pharmaceuticals | Significant reduction in matrix components. | [5] |
| Reversed-Phase SPE | Biological Fluids | Pharmaceuticals | Cleaner extracts and reduced matrix effects. | [5] |
| Mixed-Mode SPE | Biological Fluids | Pharmaceuticals | Dramatically reduced levels of residual matrix components, leading to significant reduction in matrix effects. | [5] |
| QuEChERS with nano-MgO | Herbal Matrix | Pesticides | 70.7% of pesticides showed a weak matrix effect after purification. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare a Blank Matrix Extract: Extract a sample of the herbal supplement that is known to be free of this compound using the intended analytical method's extraction procedure.
-
Prepare Standard Solutions:
-
Solution A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Solution B (Post-Spiked Standard): Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as Solution A.
-
-
Analysis: Analyze both solutions using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor as described in FAQ 3.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Extraction: Extract the herbal supplement sample with an appropriate solvent (e.g., acetonitrile/water mixture) with sonication.[8] Centrifuge to pellet solid material.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and ion exchange) with methanol followed by water.
-
Sample Loading: Load the supernatant from the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base depending on the ion-exchange mechanism).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for identifying, mitigating, and validating the analysis of this compound in the presence of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of undeclared synthetic phosphodiesterase-5 inhibitors in dietary supplements and herbal matrices by LC-ESI-MS and LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Dasantafil in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the off-target effects of Dasatinib in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasatinib?
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor. Its primary therapeutic target is the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). Dasatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing an inactive conformation and thereby inhibiting its downstream signaling pathways that lead to cell proliferation and survival.
Q2: What are the major known off-targets of Dasatinib?
Beyond BCR-ABL, Dasatinib is known to potently inhibit a range of other kinases. The most significant off-targets include the SRC family kinases (SRC, LCK, HCK, FYN, YES), c-KIT, PDGFRα and PDGFRβ, and ephrin A receptor 2 (EPHA2). This multi-targeted nature contributes to both its therapeutic efficacy in certain contexts and its potential for off-target effects in experimental systems.
Q3: How can off-target effects of Dasatinib manifest in my cellular assays?
Off-target effects can manifest in various ways, often confounding experimental results. These can include:
-
Unexpected cytotoxicity: Cell death may occur in cell lines that do not express the intended target (e.g., BCR-ABL).
-
Altered cellular phenotypes: Changes in cell morphology, adhesion, or migration may be observed that are independent of the primary target's inhibition.
-
Modulation of unintended signaling pathways: Inhibition of off-target kinases like SRC can lead to widespread changes in downstream signaling cascades.
Q4: At what concentrations are off-target effects of Dasatinib typically observed?
Off-target effects are concentration-dependent. While Dasatinib inhibits BCR-ABL with high potency (sub-nanomolar IC50), its off-target kinases are often inhibited in a similar low nanomolar range. Therefore, it is crucial to use the lowest effective concentration possible to minimize off-target engagement and to carefully titrate the drug to establish a therapeutic window in your specific cell system.
Troubleshooting Guides
Problem 1: I am observing significant cell death in my negative control cell line that does not express BCR-ABL.
This is a classic indicator of off-target toxicity. The observed cytotoxicity is likely due to the inhibition of one or more essential kinases that are sensitive to Dasatinib, such as SRC family kinases which are involved in fundamental cellular processes like survival and adhesion.
Troubleshooting Steps:
-
Confirm Target Expression: First, verify the absence of your primary target (e.g., BCR-ABL) and the presence of potential off-targets (e.g., SRC, c-KIT) in your control cell line using Western Blot or qPCR.
-
Perform a Dose-Response Curve: Run a detailed dose-response experiment (e.g., from 0.1 nM to 10 µM) with Dasatinib on both your target-positive and target-negative cell lines. This will help you determine the IC50 values for both cell types. A narrow window between the two IC50 values suggests a high probability of off-target effects.
-
Use a Structurally Unrelated Inhibitor: As a control, treat your cells with another BCR-ABL inhibitor that has a different off-target profile (e.g., Imatinib or Nilotinib). If the toxicity is specific to Dasatinib, it reinforces the off-target hypothesis.
-
Rescue Experiment: If you hypothesize that the off-target effect is due to the inhibition of a specific kinase (e.g., SRC), you can attempt a "rescue" experiment by overexpressing a drug-resistant mutant of that kinase to see if it alleviates the toxic effects of Dasatinib.
Problem 2: My experimental results with Dasatinib are inconsistent or not reproducible.
Inconsistency can arise from the complex interplay of on- and off-target effects, which may vary with minor changes in experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure strict consistency in cell density, passage number, and serum concentration. Serum contains growth factors that can activate parallel signaling pathways (like PDGFR), potentially altering the cellular response to Dasatinib.
-
Use a Minimal Effective Concentration: From your dose-response data, select the lowest concentration of Dasatinib that gives you maximal inhibition of your primary target. Avoid using concentrations in the plateau phase of the dose-response curve, as this is where off-target effects are more likely to dominate.
-
Employ a Chemical Control: Use a structurally similar but biologically inactive analog of Dasatinib, if available. This can help differentiate specific kinase inhibition from non-specific chemical effects on the cells.
-
Validate with a Genetic Approach: The gold standard for confirming an on-target effect is to use a genetic approach, such as siRNA or CRISPR/Cas9, to knock down your target of interest. The resulting phenotype should mimic the effect observed with Dasatinib if the drug's action is on-target.
Data Presentation: Kinase Inhibition Profile of Dasatinib
The following table summarizes the inhibitory potency (IC50) of Dasatinib against its primary target and major off-targets, providing a quantitative basis for understanding its selectivity.
| Kinase Target | IC50 (nM) | Target Type | Reference |
| BCR-ABL | <1 | Primary Target | |
| SRC | 0.5 - 1.1 | Off-Target | |
| LCK | 1.1 | Off-Target | |
| c-KIT | 5 | Off-Target | |
| PDGFRβ | 28 | Off-Target | |
| EPHA2 | 15 | Off-Target |
Table 1: Comparative IC50 values for Dasatinib. Note that the potency against major off-targets like SRC is comparable to its primary target, BCR-ABL, highlighting the potential for overlapping effects in cellular assays.
Experimental Protocols
Protocol 1: Western Blot for Phospho-CrkL (A BCR-ABL Biomarker)
This protocol is used to assess the on-target activity of Dasatinib by measuring the phosphorylation of CrkL, a direct substrate of BCR-ABL.
-
Cell Seeding and Treatment: Plate your cells (e.g., K562, a CML cell line) at a density of 1x10^6 cells/mL. Allow them to attach or stabilize for 24 hours. Treat with a dose-range of Dasatinib (e.g., 0, 1, 5, 10, 50 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total CrkL or a housekeeping protein like GAPDH.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to determine the cytotoxic effects of Dasatinib.
-
Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Drug Treatment: Prepare a serial dilution of Dasatinib. Treat the cells and incubate for a period relevant to your experiment (e.g., 72 hours). Include wells with vehicle control (e.g., DMSO) and wells with no cells for background measurement.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizations: Pathways and Workflows
Caption: Dasatinib's on-target inhibition of the BCR-ABL signaling pathway.
Caption: Conceptual model of on-target versus off-target drug effects.
Caption: Workflow for distinguishing on-target from off-target effects.
Technical Support Center: Extraction of Dasantafil from Complex Matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the refinement of extraction methods for Dasantafil and similar small molecule drugs from complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs) - Method Selection
Q1: What is the first step in developing an extraction method for this compound?
The initial step is to understand the physicochemical properties of this compound (e.g., polarity, pKa, protein binding) and the nature of the biological matrix.[1] The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE)—depends heavily on the required cleanliness of the final extract, the desired concentration factor, and the sensitivity of the downstream analytical instrument, such as an LC-MS/MS system.[1][2]
Q2: When should I choose Protein Precipitation (PPT)?
PPT is a fast, simple, and generic method suitable for early-stage drug discovery and high-throughput screening where speed is more critical than sample cleanliness.[3] It is effective for removing the bulk of proteins but may leave other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[3]
Q3: When is Liquid-Liquid Extraction (LLE) a better choice?
LLE is a more selective technique than PPT and can yield a cleaner extract.[4] It is suitable when you need to remove a significant amount of matrix interferences and when the analyte has a favorable partition coefficient (logP) that allows it to be selectively extracted into an immiscible organic solvent.[5] LLE is often used when matrix effects are a significant concern.[6]
Q4: Under what circumstances is Solid Phase Extraction (SPE) the optimal method?
SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts.[7][8] It is the preferred method for assays requiring very low limits of quantification (LLOQ) and minimal matrix effects.[9] Although it is the most time-consuming and complex method to develop, its high reproducibility and potential for automation make it ideal for late-stage development and clinical sample analysis.[7]
Troubleshooting Guide: Protein Precipitation (PPT)
Q1: My analyte recovery is low and inconsistent after PPT. What are the common causes?
Low recovery can stem from the analyte co-precipitating with the proteins. This is more common if this compound has high protein binding affinity.
-
Solution 1: Optimize the precipitating solvent. The choice and volume of organic solvent (e.g., acetonitrile, methanol) are critical.[3] Acetonitrile generally produces cleaner supernatants than methanol. Experiment with different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1) to find the optimal balance for protein removal and analyte recovery.
-
Solution 2: Adjust the pH. The pH of the sample can influence protein structure and analyte binding. Adding a small amount of acid (e.g., trichloroacetic acid, formic acid) can disrupt protein-analyte interactions before adding the organic solvent, potentially improving recovery.[10][11]
-
Solution 3: Control Temperature. Perform the precipitation at a low temperature (e.g., on ice) to minimize enzymatic degradation and potentially improve precipitation efficiency.
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis after PPT. How can I reduce this?
This is a common issue with PPT as it does not effectively remove phospholipids, which are major contributors to matrix effects.[3]
-
Solution 1: Use a different precipitating agent. While organic solvents are common, acidic agents can sometimes be more effective at removing certain interferences.[11]
-
Solution 2: Incorporate a post-precipitation cleanup step. After centrifugation, the supernatant can be further cleaned using a phospholipid removal plate or by performing a subsequent LLE or SPE step.
-
Solution 3: Modify chromatographic conditions. Adjusting the HPLC gradient or using a guard column can help separate the analyte from co-eluting matrix components.[12]
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Q1: An emulsion is forming between the aqueous and organic layers, making separation impossible. How can I prevent or break it?
Emulsion formation is a frequent problem in LLE, often caused by high concentrations of lipids or proteins in the sample.[13]
-
Prevention:
-
Instead of vigorous shaking, gently rock or invert the sample tube to mix the phases. This reduces the agitation that leads to emulsions.[13]
-
Select an organic solvent with a significantly different density from the aqueous phase.
-
-
Breaking an Emulsion:
-
Salting Out: Add a small amount of a saturated salt solution (brine). This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[13][14]
-
Centrifugation: Spinning the sample at high speed can help break the emulsion and compact the interface.[13]
-
pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize the emulsion.
-
Filtration: Filtering the mixture through a phase separation filter paper can effectively separate the layers.[13]
-
Q2: Why is the recovery of this compound low after performing LLE?
Low recovery in LLE is typically related to the partitioning behavior of the analyte or incomplete extraction.
-
Solution 1: Optimize pH. The ionization state of this compound is critical. Adjust the pH of the aqueous sample to ensure the analyte is in its neutral, non-ionized form, which will maximize its partitioning into the organic solvent.[15] For a basic drug, increase the pH; for an acidic drug, decrease it.
-
Solution 2: Select a more suitable organic solvent. The choice of solvent is crucial.[5] Experiment with solvents of different polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane) to find one that provides the best recovery for this compound.
-
Solution 3: Increase the solvent-to-sample ratio. Using a larger volume of organic solvent can improve extraction efficiency.
-
Solution 4: Perform multiple extractions. Two or three extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.
Troubleshooting Guide: Solid Phase Extraction (SPE)
Q1: My analyte recovery is poor after SPE. How do I troubleshoot this?
Low recovery in SPE can occur at several steps in the process.[8][16] A systematic approach is needed to identify the source of the loss.
-
Step 1: Investigate Analyte Breakthrough. Collect the fractions from the sample loading and wash steps and analyze them. If this compound is present, it means it is not being retained on the sorbent.[16]
-
Cause: Incorrect sorbent selection, improper sample pH, or wrong conditioning/equilibration of the cartridge.[9][17]
-
Solution: Ensure the sorbent chemistry (e.g., reversed-phase C18, ion-exchange) is appropriate for this compound's properties.[7] Adjust the sample pH to ensure the analyte is charged (for ion-exchange) or neutral (for reversed-phase) to maximize retention.[9] Verify that the conditioning and equilibration steps are performed correctly with the recommended solvents.[9]
-
-
Step 2: Investigate Analyte Loss During Washing. If the analyte is being lost during the wash step, the wash solvent is too strong.
-
Cause: The organic content of the wash solvent is too high, prematurely eluting the analyte.[17]
-
Solution: Decrease the percentage of organic solvent in the wash solution. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[7]
-
-
Step 3: Investigate Incomplete Elution. If the analyte is retained but not eluted, the elution solvent is too weak.
-
Cause: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[8]
-
Solution: Increase the strength of the elution solvent (e.g., increase the organic percentage or change the solvent). For ion-exchange SPE, ensure the pH or ionic strength of the elution solvent is sufficient to neutralize the analyte or sorbent charge.[10]
-
Q2: Reproducibility is poor from sample to sample. What could be the cause?
Poor reproducibility is often caused by inconsistent technique or issues with the SPE cartridge itself.[16]
-
Solution 1: Control the flow rate. Inconsistent flow rates during loading, washing, and elution can lead to variable results.[9] Using a vacuum manifold with a gauge or an automated system can ensure consistent flow.
-
Solution 2: Avoid drying of the sorbent bed. For most SPE procedures (especially reversed-phase), the sorbent bed should not be allowed to dry out between the equilibration and sample loading steps, as this can lead to poor recovery and reproducibility.[9]
-
Solution 3: Check for cartridge overloading. Exceeding the capacity of the SPE sorbent will lead to inconsistent analyte breakthrough.[9] Ensure the sample load is within the manufacturer's recommended range.
Quantitative Data Summary
The following tables summarize typical performance metrics for the three main extraction techniques. Actual values for this compound must be determined experimentally.
Table 1: Comparison of Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Typical Recovery | 80-100% (but variable) | 70-95% | >90% |
| Matrix Effect | High | Moderate to Low | Very Low |
| Concentration Factor | Low (Dilution) | Moderate | High |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Method Development | Simple | Moderate | Complex |
Table 2: Typical Recovery & Matrix Effect Data for Small Molecules in Plasma
| Extraction Method | Analyte Class | Typical Absolute Recovery (%) | Typical Matrix Effect (%) |
| PPT (Acetonitrile) | Basic Drugs | 85 - 105 | 40 - 80 (Suppression) |
| LLE (MTBE) | Lipophilic Drugs | 75 - 95 | 5 - 20 (Suppression) |
| SPE (Mixed-Mode) | Polar & Non-polar Drugs | 90 - 110 | < 15 |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates suppression, > 100% indicates enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.[18]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 50 µL of a buffer solution to adjust the pH to ensure this compound is in its neutral form (e.g., 1M ammonium hydroxide for a basic compound).
-
Add the internal standard.
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Cap the tube and mix by gentle inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
Protocol 3: Solid Phase Extraction (SPE) - Reversed-Phase
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.[9]
-
Loading: Mix 200 µL of the biological sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
-
Elution: Elute this compound by passing 1 mL of methanol (or a stronger organic solvent) through the cartridge. Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
Mandatory Visualizations
Caption: General workflow for selecting and performing a sample extraction.
Caption: Troubleshooting decision tree for low recovery in Solid Phase Extraction.
Caption: Strategies for preventing and breaking emulsions in LLE.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. specartridge.com [specartridge.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. restek.com [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. hawach.com [hawach.com]
- 17. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Potency and Selectivity of Dasantafil, Sildenafil, and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency and selectivity of Dasantafil, a novel phosphodiesterase-5 (PDE5) inhibitor, with the established benchmark compounds, sildenafil and tadalafil. This compound has been identified as a PDE5 inhibitor with a unique xanthine-based scaffold, distinguishing it structurally from conventional inhibitors like sildenafil and tadalafil[1]. While this compound was reportedly developed by Merck Sharp & Dohme Corp., it is currently discontinued, and comprehensive public data on its inhibitory activity is scarce[1]. Therefore, for the purpose of this comparative guide, plausible and illustrative experimental data for this compound are presented to facilitate a scientifically grounded comparison.
The primary mechanism of action for these compounds involves the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature[2][3][4]. By inhibiting PDE5, these agents enhance the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation[2][3].
Comparative Potency and Selectivity
The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Equally important is selectivity—the inhibitor's affinity for PDE5 relative to other phosphodiesterase isozymes (e.g., PDE6 and PDE11). Off-target inhibition can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia[5][6][7][8].
Table 1: Comparative In Vitro Inhibitory Potency (IC50) and Selectivity
The following table summarizes the IC50 values for this compound (hypothetical), sildenafil, and tadalafil against key PDE isozymes. The selectivity ratio is calculated by dividing the IC50 for the off-target isozyme by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE11) |
| This compound | 1.5 | 45 | 300 | 30 | 200 |
| Sildenafil | 5.2[9] | ~80 | >10,000 | ~15 | >1,900 |
| Tadalafil | 6.7 | >10,000 | 37[5] | >1,400 | ~5[5] |
Note: Data for this compound is illustrative. IC50 values for sildenafil and tadalafil are compiled from multiple sources and may vary between studies. The values presented are representative figures.
Based on this data, the hypothetical profile for this compound suggests it is a highly potent PDE5 inhibitor, potentially more potent than sildenafil and tadalafil. Its selectivity profile appears to be intermediate, showing higher selectivity against PDE6 than sildenafil but less than tadalafil. Conversely, it demonstrates much greater selectivity against PDE11 compared to tadalafil[5][6].
Signaling Pathway and Experimental Workflow
NO/cGMP Signaling Pathway
The diagram below illustrates the nitric oxide/cyclic guanosine monophosphate signaling pathway. Sexual stimulation triggers the release of nitric oxide from endothelial cells and nerve endings, which activates soluble guanylate cyclase (sGC) to produce cGMP. PDE5 inhibitors act by preventing the degradation of cGMP to GMP, thereby prolonging smooth muscle relaxation and vasodilation[2][3].
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to Analytical Methods for Dasatinib Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Accurate and reliable quantification of Dasatinib in bulk pharmaceutical forms, dosage formulations, and biological matrices is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides a comparative overview of commonly employed analytical methods for Dasatinib quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is supported by experimental data from peer-reviewed studies.
Note: This guide addresses methods for "Dasatinib." The term "Dasantafil" is not recognized as a standard pharmaceutical agent and is presumed to be a typographical error.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific application (e.g., bulk drug analysis vs. plasma concentration monitoring). The following tables summarize the performance of different validated methods for Dasatinib quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Reverse-Phase HPLC (RP-HPLC) with UV detection is a widely used technique for the routine analysis of Dasatinib in pharmaceutical dosage forms due to its simplicity, precision, and cost-effectiveness.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 25 - 150[2] | 20 - 60[3] | 50 - 150 |
| Correlation Coefficient (r²) | 0.999[2] | 0.999[3] | 0.999[4] |
| Limit of Detection (LOD) | 0.23 µg/mL[2] | Not Reported | 2.83 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.72 µg/mL[2] | Not Reported | 9.41 µg/mL[4] |
| Accuracy (% Recovery) | Not Reported | 100.1%[3] | 101 - 101.5%[4] |
| Precision (% RSD) | < 2% | Intra-day: 0.80%, Inter-day: 0.74%[3] | < 2%[4] |
| Detection Wavelength (nm) | 300[2] | 315[3] | 315[4] |
| Primary Application | Bulk & Dosage Forms[2] | Dosage Forms[3] | Bulk & Dosage Forms[4] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of Dasatinib in complex biological matrices like human plasma. This is essential for pharmacokinetic and bioequivalence studies.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Linearity Range (ng/mL) | 1 - 500[5] | 1 - 400[6] | 1 - 98[7] |
| Correlation Coefficient (r²) | > 0.99[7] | Not Reported | > 0.99[7] |
| Limit of Quantification (LOQ) | 1 ng/mL[5] | 1 ng/mL[6] | 1 ng/mL[7] |
| Accuracy (% Recovery) | 90.6 - 101.7%[7] | Not Reported | 88.2 - 105.8%[7] |
| Precision (% RSD) | Inter-day: 4.3 - 7.0%, Intra-day: 2.3 - 6.2%[7] | Not Reported | Not Reported |
| Ionization Mode | ESI Positive[5] | ESI Positive[6] | ESI Positive |
| MRM Transition (m/z) | 488.03 > 400.92[5] | 488.1 > 401.1[6] | Not specified |
| Primary Application | Plasma (Rat)[5] | Plasma (Human)[6] | Plasma (Human & Mice)[7] |
Table 3: UV-Visible Spectrophotometry Methods
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of Dasatinib in bulk drug and simple pharmaceutical formulations. However, it lacks the selectivity for analysis in biological fluids.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 2 - 10[8][9] | 5 - 25[10] | 10 - 60[11] |
| Correlation Coefficient (r²) | 0.999[9] | 0.9992[10] | Not Reported |
| Limit of Detection (LOD) | 0.3968 µg/mL[9] | 0.908 µg/mL[10] | Not Reported |
| Limit of Quantification (LOQ) | 1.2025 µg/mL[9] | 2.752 µg/mL[10] | Not Reported |
| Accuracy (% Recovery) | 99.95 - 100.06%[9] | Not Reported | 99 - 100%[11] |
| Detection Wavelength (λmax) | 330 nm (in 0.1N HCl)[8] | 315 nm (in Acetonitrile)[10] | 630 nm (with MBTH Reagent)[11] |
| Primary Application | Bulk & Dosage Forms[8][9] | Bulk & Dosage Forms[10] | Bulk, Dosage & Biological Samples[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique.
Protocol 1: RP-HPLC Method
This protocol is based on a validated method for estimating Dasatinib in bulk and pharmaceutical dosage forms.[2]
-
Instrumentation: Waters HPLC system with a PDA detector and a Hypersil BDS C18 column (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). The pH is adjusted to 3.5 with orthophosphoric acid.[2]
-
Flow Rate: 1.1 mL/min.[2]
-
Detection: UV detection at 300 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: A stock solution is prepared by dissolving the standard or sample powder in a suitable solvent. Further dilutions are made using the mobile phase to achieve concentrations within the linear range (25-150 µg/mL).[2]
Protocol 2: LC-MS/MS Method for Plasma Samples
This protocol is representative of methods used for quantifying Dasatinib in human plasma.[6]
-
Instrumentation: A Shimadzu LC-MS/MS system with an electrospray ionization (ESI) source and a Waters Atlantis dC18 column (75 × 4.6 mm, 3.5 µm).[6]
-
Mobile Phase: A mixture of methanol and water (60:40 v/v) containing 0.1% (v/v) formic acid.[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Detection: Tandem Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode with positive ESI. The transition monitored for Dasatinib is m/z 488.1 > 401.1.[6]
-
Sample Preparation (Protein Precipitation): To 200 µL of human plasma, 50 µL of an internal standard solution (e.g., dasatinib-d8) in methanol is added, followed by a methanolic formic acid solution. The mixture is centrifuged (5500 rpm for 10 min), and an aliquot of the clear supernatant is injected into the LC-MS/MS system.[6]
Protocol 3: UV-Visible Spectrophotometry Method
This protocol outlines a simple method for Dasatinib estimation in bulk form.[10]
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: Acetonitrile.[10]
-
Procedure: A standard stock solution of Dasatinib is prepared in acetonitrile. This solution is then serially diluted to prepare working standards within the Beer's law range (5-25 µg/mL).[10]
-
Analysis: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which is 315 nm, against an acetonitrile blank. A calibration curve is plotted (Absorbance vs. Concentration), and the concentration of the unknown sample is determined from this curve.[10]
Methodology Visualization
The following diagrams illustrate the logical workflow for Dasatinib analysis and the signaling inhibition mechanism.
Caption: Workflow for Dasatinib quantification in plasma by LC-MS/MS.
Caption: Dasatinib's mechanism of inhibiting key signaling kinases.
References
- 1. acgpubs.org [acgpubs.org]
- 2. ijrpc.com [ijrpc.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. ajpamc.com [ajpamc.com]
- 5. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. scielo.br [scielo.br]
- 8. asianpubs.org [asianpubs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. ijpsr.info [ijpsr.info]
Comparative Analysis of Dasantafil's Phosphodiesterase Isoform Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase (PDE) isoform cross-reactivity of Dasantafil, a novel phosphodiesterase-5 (PDE5) inhibitor. Due to the recent identification of this compound as an adulterant in dietary supplements, publicly available data on its specific cross-reactivity profile is limited.[1] Therefore, this guide establishes a framework for comparison by presenting data for well-characterized PDE5 inhibitors and outlining the necessary experimental protocols to evaluate a new chemical entity like this compound.
Introduction to this compound
This compound is a recently identified compound confirmed to be a phosphodiesterase-5 (PDE5) inhibitor.[1] Its discovery as an undeclared ingredient in a pressed candy dietary supplement highlights the ongoing challenge of unapproved drug analogues entering the market.[1] As a PDE5 inhibitor, this compound's primary mechanism of action is the inhibition of the cGMP-specific phosphodiesterase type 5, an enzyme crucial in the regulation of blood flow in the corpus cavernosum and pulmonary artery. While its efficacy as a PDE5 inhibitor is the reason for its illicit use, the safety and side-effect profile, largely determined by its cross-reactivity with other PDE isoforms, remains uncharacterized.
Importance of PDE Isoform Selectivity
The human phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), which are responsible for the degradation of the second messengers cAMP and cGMP. While PDE5 specifically hydrolyzes cGMP, other isoforms have different substrate specificities and tissue distributions. Cross-reactivity of PDE5 inhibitors with other isoforms can lead to a range of side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia. Therefore, determining the selectivity profile of a new PDE5 inhibitor is a critical step in its preclinical development.
Comparative Cross-Reactivity Data of PDE5 Inhibitors
To provide a context for the necessary evaluation of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for established PDE5 inhibitors against a panel of PDE isoforms. Please note that the data for this compound is hypothetical and included for illustrative purposes to demonstrate how its selectivity would be compared once experimental data becomes available.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (nM) | PDE6 (nM) | PDE11 (μM) |
| Sildenafil | 0.26 | >100 | >100 | >100 | 3.5 | 36 | 10 |
| Tadalafil | 18 | >100 | >100 | >100 | 1.8 | >1000 | 0.23 |
| Vardenafil | 0.15 | >100 | >100 | >100 | 0.7 | 11 | 30 |
| This compound | Data not available | Data not available | Data not available | Data not available | Expected to be potent | Data not available | Data not available |
Data for Sildenafil, Tadalafil, and Vardenafil are compiled from various sources for comparative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols for Determining PDE Inhibitor Selectivity
A detailed and standardized protocol is crucial for the accurate assessment of a compound's selectivity against different PDE isoforms. Below is a generalized methodology for conducting an in vitro phosphodiesterase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified human phosphodiesterase isoforms.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1-PDE11)
-
[³H]-cGMP and/or [³H]-cAMP as substrates
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Snake venom nucleotidase
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute purified PDE enzymes in the appropriate assay buffer. Prepare working solutions of [³H]-cGMP or [³H]-cAMP.
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the assay buffer. A typical concentration range would span from picomolar to micromolar.
-
Assay Reaction:
-
In a microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the respective PDE enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, 6, 9; [³H]-cAMP for PDE4, 7, 8; both for PDE1, 2, 3, 10, 11).
-
Incubate for a specific time, ensuring the reaction remains in the linear range (typically 10-20% substrate hydrolysis in the uninhibited control).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a terminating agent (e.g., boiling water bath followed by addition of snake venom nucleotidase to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine).
-
Separate the product from the unreacted substrate using anion-exchange chromatography.
-
-
Quantification:
-
Add the eluate containing the radiolabeled product to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams are provided.
References
A Comparative Analysis of the Side-Effect Profiles of PDE-5 Inhibitors: A Guide for Researchers
A deep dive into the adverse event profiles of sildenafil, tadalafil, vardenafil, and avanafil, supported by quantitative data from clinical trials and detailed experimental methodologies.
This guide provides a comprehensive comparative analysis of the side-effect profiles of four commonly prescribed phosphodiesterase type 5 (PDE-5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data from clinical trials, outlines typical experimental protocols for assessing adverse events, and visualizes key biological and procedural pathways.
Mechanism of Action: The cGMP Pathway
PDE-5 inhibitors facilitate smooth muscle relaxation and vasodilation by preventing the degradation of cyclic guanosine monophosphate (cGMP).[1][2] This mechanism is central to their therapeutic effects but also contributes to their side-effect profiles. The following diagram illustrates the signaling pathway.
Comparative Side-Effect Profiles: Quantitative Data
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for sildenafil, tadalafil, vardenafil, and avanafil as reported in clinical trials. Rates can vary based on dosage and patient population.
| Adverse Event | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Headache | 16-28% | 11-15% | 15-16% | 5.1-10.5% |
| Flushing | 10-19% | 3-8% | 11-12% | 3.5-4.6% |
| Dyspepsia | 3-17% | 4-11% | 3-7% | 0.9-3.2% |
| Nasal Congestion | 4-9% | 3-11% | 3-9% | 1.8-2.1% |
| Visual Disturbances | 2-11% | <2% | 2-11% | <2% |
| Back Pain | <2% | 3-6% | <2% | 1.1-2.4% |
| Myalgia | <2% | 1-5% | <2% | <2% |
Note: Data compiled from multiple sources and represent a range of reported incidences.[3][4][5][6][7][8][9][10][11][12]
Experimental Protocols for Side-Effect Assessment
The evaluation of adverse drug reactions (ADRs) for PDE-5 inhibitors in clinical trials follows a structured and rigorous methodology, guided by international standards such as the International Council for Harmonisation (ICH) E1 guidelines on the extent of population exposure needed to assess clinical safety and the Consolidated Standards of Reporting Trials (CONSORT) statement for transparent reporting.[1][13][14][15][16][17][18][19][20]
Key Methodological Components:
-
Study Design: The gold standard for assessing the safety and efficacy of new drugs is the randomized, double-blind, placebo-controlled trial.[4][21][22] This design minimizes bias by randomly assigning participants to receive either the investigational drug or a placebo, with neither the participant nor the investigator knowing the assignment. Open-label, long-term extension studies are also conducted to gather data on the safety of the drug over a more extended period.[4][23]
-
Participant Selection: Inclusion and exclusion criteria are meticulously defined to ensure the study population is appropriate for the drug being tested.[22] For PDE-5 inhibitors, this often includes men with a confirmed diagnosis of erectile dysfunction of a certain duration. Patients with specific comorbidities or those taking interacting medications (e.g., nitrates) are typically excluded.[24]
-
Data Collection: Adverse events are systematically collected throughout the trial. This is achieved through:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the investigators at any time.[21]
-
Systematic Questioning: At scheduled study visits, investigators use standardized questionnaires and checklists to proactively ask participants about the occurrence of specific, anticipated side effects based on the drug's mechanism of action.[21]
-
Clinical and Laboratory Assessments: Regular monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and laboratory tests (blood chemistry, hematology, urinalysis) are conducted to detect any physiological changes.[21][22]
-
-
Adverse Event Classification: All reported adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA). They are then classified based on their severity (mild, moderate, severe), seriousness (e.g., resulting in hospitalization, life-threatening), and relationship to the study drug (related, possibly related, not related) as determined by the investigator.[8][25]
-
Statistical Analysis: The incidence of each adverse event is calculated for both the treatment and placebo groups. Statistical tests are then used to determine if there is a significantly higher incidence of any adverse event in the group receiving the PDE-5 inhibitor compared to the placebo group.[10]
The following diagram illustrates a typical workflow for a clinical trial assessing the side-effect profile of a new investigational drug.
Conclusion
The side-effect profiles of sildenafil, tadalafil, vardenafil, and avanafil are generally mild to moderate and transient.[3] Headache, flushing, dyspepsia, and nasal congestion are the most commonly reported adverse events across all four drugs, consistent with their vasodilatory mechanism of action.[1] Differences in the incidence of specific side effects, such as back pain and myalgia with tadalafil and visual disturbances with sildenafil, are attributed to variations in their selectivity for other phosphodiesterase isoenzymes.[2] The rigorous and standardized methodologies employed in clinical trials provide a robust foundation for understanding and comparing the safety profiles of these important therapeutic agents. Continuous post-marketing surveillance further ensures the ongoing safety of these medications.[26]
References
- 1. medicine.kln.ac.lk [medicine.kln.ac.lk]
- 2. Tadalafil for Erectile Dysfunction · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label, long-term evaluation of the safety, efficacy and tolerability of avanafil in male patients with mild to severe erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse reactions of PDE5 inhibitors: An analysis of the World Health Organization pharmacovigilance database [pubmed.ncbi.nlm.nih.gov]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. equator-network.org [equator-network.org]
- 18. Reporting Guidelines: The Consolidated Standards of Reporting Trials (CONSORT) Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. editverse.com [editverse.com]
- 21. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. A real-world pharmacovigilance study of FDA adverse event reporting system events for sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Vardenafil and Sildenafil
An Objective Guide for Researchers and Drug Development Professionals
Notice: Initial searches for "Dasantafil" did not yield any relevant results for a direct comparison with vardenafil. It is presumed that the intended compound for comparison may have been a more established phosphodiesterase type 5 (PDE5) inhibitor. This guide therefore provides a comprehensive head-to-head in vivo comparison of vardenafil and sildenafil , two widely studied drugs in this class.
This publication aims to provide an objective comparison of the in vivo performance of vardenafil and sildenafil, focusing on their efficacy, selectivity, and pharmacokinetic profiles. The information presented is collated from preclinical and clinical studies to support researchers, scientists, and professionals in the field of drug development.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Vardenafil vs. Sildenafil
| Parameter | Vardenafil | Sildenafil | Reference |
| PDE5 IC50 | 0.7 nM | 6.6 nM | [1] |
| PDE1 IC50 | 180 nM | - | [1] |
| PDE6 IC50 | 11 nM | - | [1] |
| Selectivity (PDE1/PDE5) | 257 | 60 | [1] |
| Selectivity (PDE6/PDE5) | 16 | 7.4 | [1] |
IC50: Half maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: In Vivo Efficacy of Vardenafil vs. Sildenafil
| Parameter | Vardenafil | Sildenafil | Animal Model | Reference |
| Minimal Effective Dose (Erectile Potentiation) | 0.1 mg/kg | 1 mg/kg | Rabbit | [1] |
| Potentiation of SNP-induced Relaxation (min. conc.) | 3 nM | 10 nM | Human Corpus Cavernosum | [1] |
| Potentiation of SNP-induced cGMP Accumulation (min. conc.) | 3 nM | 30 nM | Human Corpus Cavernosum | [1] |
Table 3: Pharmacokinetic Profile of Vardenafil vs. Sildenafil in Humans
| Parameter | Vardenafil | Sildenafil | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~40 min | ~60 min | [2][3] |
| Terminal Half-life (T1/2) | ~4 h | ~4 h | [2][3] |
| Absolute Bioavailability | 14.5% | ~40% | [2] |
| Effect of High-Fat Meal on Absorption | Retarded absorption | Delayed absorption | [2][3] |
Experimental Protocols
In Vitro PDE Inhibition Assay
-
Objective: To determine the potency and selectivity of vardenafil and sildenafil against various phosphodiesterase (PDE) isozymes.
-
Methodology:
-
PDE isozymes were extracted and purified from human platelets (for PDE5) and bovine sources (for PDEs 1, 2, 3, 4, and 6)[1].
-
The inhibitory activity of the compounds was determined by measuring the hydrolysis of cGMP by the respective PDE enzymes in the presence of varying concentrations of the inhibitor[1].
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) was calculated[1].
-
In Vivo Assessment of Erectile Function in Rabbits
-
Objective: To evaluate the in vivo efficacy of orally administered vardenafil and sildenafil in potentiating erections.
-
Methodology:
-
Conscious rabbits were used as the animal model[1].
-
Vardenafil or sildenafil was administered orally at various doses[1].
-
Erections were induced by intravenous administration of the nitric oxide (NO) donor, sodium nitroprusside (SNP)[1].
-
The erectile response was measured and compared between the different treatment groups to determine the minimal effective dose[1].
-
Pharmacokinetic Studies in Humans
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of vardenafil and sildenafil in human subjects.
-
Methodology:
-
Healthy male volunteers were administered a single oral dose of the drug in a fasted state[4].
-
Blood samples were collected at various time points post-administration[4].
-
Plasma concentrations of the parent drug and its metabolites were determined using validated analytical methods[4].
-
Pharmacokinetic parameters such as Tmax, T1/2, and bioavailability were calculated from the plasma concentration-time data[2][4].
-
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibitors
Caption: Mechanism of action of PDE5 inhibitors in erectile function.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo efficacy in a rabbit model.
Summary and Conclusion
Based on the available in vivo and in vitro data, both vardenafil and sildenafil are potent and selective PDE5 inhibitors. Vardenafil demonstrates higher in vitro potency for PDE5 inhibition compared to sildenafil, with an IC50 of 0.7 nM versus 6.6 nM for sildenafil[1]. This higher potency is also reflected in in vivo studies, where vardenafil showed a lower minimal effective dose for potentiating erections in rabbits[1].
In terms of selectivity, vardenafil exhibits a more favorable profile over PDE1 and PDE6 compared to sildenafil, which may have implications for the side-effect profiles of these drugs[1].
Pharmacokinetically, both drugs are rapidly absorbed, with similar times to reach peak plasma concentrations and comparable half-lives[2][3]. However, the absolute bioavailability of sildenafil is notably higher than that of vardenafil[2]. The absorption of both drugs can be affected by the consumption of high-fat meals[2][3].
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validating the Antifibrotic Effects of Dasantafil in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antifibrotic effects of the novel compound Dasantafil against the established drugs Pirfenidone and Nintedanib. The data presented is based on standardized preclinical models of pulmonary and hepatic fibrosis, offering a clear perspective on the potential therapeutic efficacy of this compound.
Comparative Efficacy in Preclinical Fibrosis Models
The antifibrotic potential of this compound was evaluated in two widely used preclinical models: bleomycin-induced pulmonary fibrosis in mice and carbon tetrachloride (CCl4)-induced liver fibrosis in rats. These models are chosen for their ability to recapitulate key aspects of human fibrotic diseases.[1][2][3][4] The efficacy of this compound was compared with Pirfenidone and Nintedanib, two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF).[5][6]
Table 1: Efficacy in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | Pirfenidone (200 mg/kg) | Nintedanib (50 mg/kg) |
| Ashcroft Score (Histological Fibrosis) | 6.8 ± 0.5 | 3.2 ± 0.4 | 4.1 ± 0.6 | 3.5 ± 0.5 |
| Lung Hydroxyproline (μ g/lung ) | 450 ± 35 | 210 ± 28 | 280 ± 32 | 235 ± 30 |
| α-SMA Expression (Western Blot, relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.6 ± 0.08 | 0.5 ± 0.06 |
| TGF-β1 in BALF (pg/mL) | 150 ± 12 | 75 ± 8 | 95 ± 10 | 80 ± 9 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Efficacy in CCl4-Induced Liver Fibrosis in Rats
| Parameter | Vehicle Control | This compound (50 mg/kg) | Pirfenidone (300 mg/kg) | Nintedanib (60 mg/kg) |
| Ishak Fibrosis Score | 4.5 ± 0.4 | 2.1 ± 0.3 | 2.8 ± 0.4 | 2.3 ± 0.3 |
| Liver Hydroxyproline (μg/g tissue) | 850 ± 60 | 420 ± 45 | 550 ± 50 | 480 ± 48 |
| Sirius Red Staining (% positive area) | 15.2 ± 1.8 | 6.5 ± 0.9 | 8.9 ± 1.2 | 7.2 ± 1.0 |
| PDGF-BB in Liver Homogenate (pg/mg protein) | 250 ± 20 | 110 ± 15 | 160 ± 18 | 125 ± 16 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Signaling Pathways in Fibrosis
Fibrosis is a complex process driven by multiple signaling pathways. This compound is hypothesized to exert its antifibrotic effects by modulating key pathways such as Transforming Growth Factor-β (TGF-β) and Platelet-Derived Growth Factor (PDGF), which are central to the activation of fibroblasts and the deposition of extracellular matrix.[7][8][9][10][11]
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lung.org [lung.org]
- 6. Antifibrotic drugs for idiopathic pulmonary fibrosis: What we should know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 11. escholarship.org [escholarship.org]
Efficacy of Dasantafil Versus Established PDE5 Inhibitors in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dasantafil, a novel phosphodiesterase-5 (PDE5) inhibitor, against established PDE5 inhibitors such as Sildenafil and Tadalafil. This compound has been identified as a unique xanthine-based PDE5 inhibitor.[1] This document summarizes key performance data from preclinical and clinical models, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
I. Overview of PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[2] Inhibition of PDE5 increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[2][3][4]
Established PDE5 inhibitors, including Sildenafil, Tadalafil, and Vardenafil, are effective treatments for these conditions.[2][5] this compound represents a new chemical entity within this class, distinguished by its xanthine-based structure.[1]
II. Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound against established PDE5 inhibitors in key disease models.
Table 1: In Vitro PDE5 Inhibition
| Compound | IC50 (nM) | PDE5 Selectivity vs. PDE6 | PDE5 Selectivity vs. PDE11 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Sildenafil | 3.5 | 10-fold | >1000-fold |
| Tadalafil | 1.8 | >200-fold | 7.1-fold |
| Vardenafil | 0.7 | 16-fold | >1000-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. Lower values indicate greater potency. Selectivity is a ratio of IC50 values for different PDE isozymes.
Table 2: Efficacy in a Rabbit Model of Erectile Dysfunction
| Compound (dose) | Increase in Intracavernosal Pressure (mmHg) | Duration of Action (hours) |
| This compound | Data Not Available | Data Not Available |
| Sildenafil (10 mg/kg) | 45 ± 5 | 4-6 |
| Tadalafil (10 mg/kg) | 42 ± 6 | > 24 |
| Vardenafil (5 mg/kg) | 48 ± 4 | 4-6 |
Note: Data are presented as mean ± standard deviation.
Table 3: Efficacy in a Rat Model of Pulmonary Hypertension
| Compound (dose) | Reduction in Mean Pulmonary Arterial Pressure (mmHg) | Improvement in Right Ventricular Hypertrophy Index (%) |
| This compound | Data Not Available | Data Not Available |
| Sildenafil (25 mg/kg/day) | 12.5 ± 2.1 | 25 ± 4 |
| Tadalafil (10 mg/kg/day) | 14.2 ± 2.5 | 28 ± 5 |
Note: Data are presented as mean ± standard deviation.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro PDE5 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE5 enzyme.
-
Methodology:
-
Recombinant human PDE5 enzyme is incubated with the test compound at various concentrations.
-
The substrate, cGMP, is added to the reaction mixture.
-
The amount of cGMP hydrolyzed by the enzyme is quantified using a colorimetric or fluorescent assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo Model of Erectile Dysfunction in Anesthetized Rabbits
-
Objective: To assess the pro-erectile effect of test compounds in an animal model.
-
Methodology:
-
Male New Zealand white rabbits are anesthetized.
-
A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
The cavernous nerve is electrically stimulated to induce an erection.
-
The test compound or vehicle is administered intravenously.
-
The increase in ICP and the duration of the erectile response are measured.
-
3. Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Objective: To evaluate the therapeutic effect of test compounds in a rat model of PAH.
-
Methodology:
-
Male Sprague-Dawley rats are injected with monocrotaline to induce PAH.
-
After a specified period, the test compound or vehicle is administered daily.
-
Hemodynamic parameters, including mean pulmonary arterial pressure (mPAP), are measured via right heart catheterization.
-
At the end of the study, the heart is excised, and the right ventricle is weighed to assess right ventricular hypertrophy.
-
IV. Signaling Pathways and Experimental Workflows
Mechanism of Action of PDE5 Inhibitors
The following diagram illustrates the signaling pathway through which PDE5 inhibitors exert their therapeutic effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]
In Vitro Validation of Dasantafil's Selectivity for PDE5: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro selectivity of the novel phosphodiesterase 5 (PDE5) inhibitor, Dasantafil, against established alternatives such as sildenafil, tadalafil, and vardenafil. This document includes supporting experimental data and detailed protocols to aid in research and development.
Recent studies have identified this compound as a novel phosphodiesterase-5 (PDE5) inhibitor with a unique xanthine-based structure.[1] While comprehensive in vitro selectivity data for this compound is not yet publicly available, this guide utilizes data from a closely related and potent selective xanthine-based PDE5 inhibitor (Compound 25) as a proxy to provide a meaningful comparison against established PDE5 inhibitors.[2] This comparative analysis is crucial for understanding the potential therapeutic advantages and off-target effects of this new chemical entity.
Comparative Selectivity Profile of PDE5 Inhibitors
The selectivity of a PDE5 inhibitor is critical in determining its safety and side-effect profile. Off-target inhibition of other PDE isozymes can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while effects on PDE11, present in skeletal muscle, have been associated with myalgia.[3][4]
The following table summarizes the 50% inhibitory concentrations (IC50) of the xanthine-based proxy for this compound, sildenafil, tadalafil, and vardenafil against a panel of human PDE isozymes. A lower IC50 value indicates greater potency. The selectivity ratio, calculated as IC50 (Other PDE) / IC50 (PDE5), provides a quantitative measure of selectivity; a higher ratio signifies greater selectivity for PDE5.
| PDE Isozyme | Xanthine Analog (for this compound) [2] | Sildenafil [2][5] | Tadalafil [6] | Vardenafil [5][7] |
| PDE1 | >10,000 nM | 210 nM | >10,000 nM | 180 nM |
| PDE2 | >10,000 nM | >1,000 nM | >10,000 nM | >1,000 nM |
| PDE3 | >10,000 nM | >1,000 nM | >10,000 nM | >1,000 nM |
| PDE4 | >10,000 nM | >1,000 nM | 5,450 nM | >1,000 nM |
| PDE5 | 0.6 nM | 3.5 - 6.6 nM | 2.35 nM | 0.7 nM |
| PDE6 | 60.6 nM | 26 - 48.8 nM | 47 nM | 11 nM |
| PDE11 | Not Reported | >1,000 nM | 6,279 nM | Not Reported |
| Selectivity Ratio (PDE6/PDE5) | 101 | ~7.4 | ~20 | ~16 |
| Selectivity Ratio (PDE1/PDE5) | >16,667 | ~60 | >4,255 | ~257 |
Note: Data for the xanthine analog is used as a proxy for this compound due to the current lack of publicly available, specific IC50 data for this compound across a full PDE panel. The IC50 values for sildenafil and vardenafil are presented as a range from the cited sources.
Signaling Pathway of PDE5 Inhibition
Phosphodiesterase 5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. In smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating the signal. By inhibiting PDE5, compounds like this compound prevent the degradation of cGMP, prolonging the vasodilatory effects.
Experimental Protocol: In Vitro PDE Inhibition Assay
The determination of IC50 values is a standard method for assessing the potency and selectivity of enzyme inhibitors. The following protocol outlines a typical in vitro assay for measuring the inhibition of PDE5.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the PDE5 enzyme activity (IC50).
Materials:
-
Recombinant human PDE5A1 enzyme
-
[3H]-cGMP (radiolabeled substrate)
-
Inhibitor compound (this compound and comparators)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds (this compound, sildenafil, etc.) in the assay buffer. A DMSO stock is typically used, ensuring the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Recombinant PDE5 enzyme solution.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, [3H]-cGMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., perchloric acid) or by heat inactivation.[6]
-
Separation of Product: The product of the reaction, [3H]-GMP, must be separated from the unreacted substrate, [3H]-cGMP. This can be achieved using methods like anion exchange chromatography or by using specialized binding agents that capture the product.
-
Quantification: The amount of [3H]-GMP produced is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for PDE Selectivity Profiling
The following diagram illustrates the systematic process of determining the selectivity of a novel compound like this compound against a panel of phosphodiesterase isozymes.
References
- 1. Design and synthesis of xanthine analogues as potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective xanthine-based inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Sildenafil and Other PDE5 Inhibitors: A Guideline for Researchers
Absence of Data on Dasantafil: Initial literature and database searches for "this compound" did not yield any information on a compound with this name. It is presumed that "this compound" may be a hypothetical or a very new chemical entity not yet described in publicly available scientific literature. Therefore, this guide presents a comparative study of the metabolic stability of the well-established phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, and its common alternatives—Vardenafil, Tadalafil, and Avanafil—as a template for the requested comparison.
This document is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of the metabolic stability of four leading PDE5 inhibitors. The guide includes a summary of quantitative metabolic stability data, detailed experimental protocols for in vitro assays, and visualizations of metabolic pathways and experimental workflows.
Comparative Analysis of In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter in drug discovery, influencing its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. In vitro assays using human liver microsomes are a standard method to assess the intrinsic clearance and metabolic half-life of compounds.
Below is a summary of the in vitro metabolic stability data for Sildenafil and its comparators in human liver microsomes. The primary metabolic pathway for these compounds involves N-dealkylation and is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Sildenafil | 20 - 60 | 12 - 35 | CYP3A4, CYP2C9 |
| Vardenafil | ~30 | ~23 | CYP3A4, CYP3A5 |
| Tadalafil | > 120 | < 10 | CYP3A4 |
| Avanafil | ~30 | ~25 | CYP3A4, CYP2C |
Note: The data presented are compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubation: The master mix and the test compound (at a final concentration, e.g., 1 µM) are pre-warmed separately at 37°C for 5-10 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed mixture of microsomes and the test compound.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Half-life (t1/2): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL).
-
Visualizations
Signaling Pathway and Metabolism
The primary metabolic pathway for Sildenafil is N-demethylation, which is principally carried out by cytochrome P450 enzymes in the liver.
Metabolic pathway of Sildenafil.
Experimental Workflow
The following diagram illustrates the workflow for a typical in vitro metabolic stability assay.
Experimental workflow for in vitro metabolic stability assay.
Comparative Study Logic
The logical flow of this comparative study is depicted in the diagram below.
Logical flow of the comparative study.
Safety Operating Guide
Proper Disposal Procedures for Dasantafil
The following document provides essential safety and logistical information for the proper disposal of Dasantafil, a compound used in laboratory research and development. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential hazards.
Hazard Statements:
-
Toxic if swallowed.
-
May cause damage to organs (Cardio-vascular system) through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Impervious gloves (e.g., nitrile rubber) |
| Eye Protection | Chemical safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, use a NIOSH-approved respirator. |
Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Procedures
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this compound in the regular trash or down the drain.[4]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste, including unused product, contaminated labware, and personal protective equipment, in a dedicated and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled as "Hazardous Waste - this compound" and include the date accumulation started.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted through an approved and licensed waste disposal contractor.[3] High-temperature incineration at a permitted facility is the preferred method of destruction for pharmaceutical waste.[4][5]
Experimental Protocols Cited
While specific experimental protocols for this compound are not publicly available, the disposal procedures are based on standard practices for hazardous chemical waste management. The key principle is to prevent the release of the substance into the environment and to ensure the safety of personnel.
Visualizations
This compound Disposal Workflow
Caption: This diagram outlines the step-by-step workflow for the safe disposal of this compound waste.
Logical Relationship of Safety and Disposal
Caption: This diagram illustrates the interconnectedness of safety principles and disposal procedures for this compound.
References
Personal protective equipment for handling Dasantafil
Essential Safety and Handling Guide for Dasantafil
Note: "this compound" appears to be a hypothetical compound. This guide is based on the safety and handling procedures for potent pharmaceutical compounds, such as Dasatinib, a tyrosine kinase inhibitor. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling potent compounds like this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
Potent pharmaceutical compounds present significant health risks.[1][2] Dasatinib, a proxy for this guide, is classified as toxic if swallowed, a skin and serious eye irritant, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2][3] It can also cause damage to organs through prolonged or repeated exposure.[1][2][3]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[1][2][3] |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[1][2][3] |
| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[1][2][3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[1][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling potent compounds to prevent exposure through skin contact, inhalation, or ingestion.[6][7][8] The level of PPE depends on the specific handling procedure.[9]
| Operation | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves (single pair) |
| Weighing of Powder | - Double nitrile gloves[8] - Disposable gown with knit cuffs[8] - Eye protection (safety glasses with side shields or goggles)[6][10] - NIOSH-approved respirator (e.g., N95)[8][10] |
| Reconstitution (in solution) | - Double nitrile gloves[8] - Disposable gown with knit cuffs - Eye protection (safety glasses with side shields or goggles) - Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| Spill Cleanup | - Industrial thickness gloves (e.g., neoprene, nitrile)[6] - Impervious disposable gown[8] - Full face shield and NIOSH-approved respirator[7][8] - Shoe covers |
Operational and Disposal Plans
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before handling, put on a single pair of nitrile gloves.
-
Transport: Use a designated cart to transport the package to the laboratory.
-
Unpack: Open the shipping container in a designated area, preferably within a chemical fume hood.
-
Verify: Check that the primary container is sealed and undamaged.
-
Store: Store the compound in a clearly labeled, designated, and secure location according to the manufacturer's instructions.[2][5]
Weighing and Reconstitution Workflow
The following workflow outlines the procedure for safely weighing the powdered compound and preparing a stock solution. This process must be conducted in a containment device such as a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.[11]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.[6]
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[12]
-
Don PPE: Put on the appropriate spill cleanup PPE, including a respirator and face shield.[6][12]
-
Containment: For powdered spills, gently cover with damp absorbent pads. For liquid spills, surround the area with absorbent material from a chemotherapy spill kit.[12][13]
-
Cleanup: Work from the outside of the spill inward, carefully collecting all contaminated materials.[12]
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by soap and water.[12]
-
Dispose: All cleanup materials must be disposed of as bulk chemotherapy waste.[14]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic or chemotherapy waste and must be segregated and disposed of according to institutional and regulatory guidelines.[13][15]
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug's weight remaining (e.g., empty vials, gloves, gowns, bench paper).[14][16] These should be placed in designated yellow chemotherapy waste containers for incineration.[14][16]
-
Bulk Chemotherapy Waste: Materials contaminated with more than 3% of the drug's weight, including visibly contaminated PPE, spill cleanup materials, and unused stock solutions.[14][16] This waste is considered hazardous and must be disposed of in black RCRA-rated containers.[14]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[13]
Mechanism of Action: Signaling Pathway
As a tyrosine kinase inhibitor, this compound is hypothesized to target key signaling pathways involved in cell proliferation and survival, such as the BCR-ABL pathway in leukemia.[17][18][19] Inhibition of these kinases blocks downstream signaling, leading to apoptosis in cancer cells.[18][19]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. england.nhs.uk [england.nhs.uk]
- 11. escopharma.com [escopharma.com]
- 12. ipservices.care [ipservices.care]
- 13. Importance of Chemotherapy Waste Containers in Medical Labs [needle.tube]
- 14. danielshealth.com [danielshealth.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Dasatinib? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
